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Sgc-aak1-1N

Cat. No.: B1193591
M. Wt: 398.5 g/mol
InChI Key: RAIAORGFMNXPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-AAK1-1N is a negative control for SGC-AAK1-1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O3S B1193591 Sgc-aak1-1N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[6-[3-(cyclopropylsulfonylamino)phenyl]-1H-indazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25)

InChI Key

RAIAORGFMNXPOV-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGCAAK11N;  SGC AAK1 1N;  SGC-AAK1-1N;  SGCAAK1-1N;  SGC-AAK11N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Sgc-aak1-1N and its Active Counterpart, SGC-AAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sgc-aak1-1N is a crucial chemical tool designed for cellular and biochemical research, specifically as a negative control for the potent and selective chemical probe, SGC-AAK1-1.[1][2] To comprehend the mechanism, or intentional lack thereof, of this compound, it is essential to first understand the mechanism of its active analog, SGC-AAK1-1. SGC-AAK1-1 is a dual inhibitor that potently targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K), two members of the Numb-Associated Kinase (NAK) family.[1][3] this compound possesses a similar chemical structure but is devoid of significant inhibitory activity against these kinases, making it an ideal control to differentiate specific on-target effects from non-specific or scaffold-related phenomena in experiments.[4]

Core Mechanism of the Active Probe SGC-AAK1-1

Target Profile: AAK1 and BMP2K

AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][3] This process is fundamental for the internalization of cell surface receptors, nutrient uptake, and synaptic vesicle recycling. AAK1 executes its function by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 position.[3][5] This phosphorylation event enhances the affinity of the AP2 complex for cargo proteins, a critical step in the formation of clathrin-coated pits.[3] BMP2K is a less-studied kinase that is also implicated in CME and has been shown to associate with Numb and clathrin-coated vesicles.[3]

Mode of Inhibition

SGC-AAK1-1 is an ATP-competitive inhibitor. It functions by binding to the ATP pocket of the kinase domain of AAK1 and BMP2K, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins like AP2M1.[1][4] This inhibition of AAK1 activity leads to a dose-dependent reduction in the phosphorylation of AP2M1, which can be monitored in cellular assays as a direct biomarker of target engagement.[6]

cluster_CME Clathrin-Mediated Endocytosis (CME) Cargo Cargo Receptor Clathrin Clathrin Cargo->Clathrin Recruits AP2 AP2 Complex AP2->Cargo Binds Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms AAK1 AAK1 pAP2M1 p-AP2M1 (Thr156) AAK1->pAP2M1 ATP->ADP Phosphorylates pAP2M1->AP2 Activates SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits Sgc_aak1_1N This compound (Inactive Control)

Caption: AAK1's role in Clathrin-Mediated Endocytosis and its inhibition by SGC-AAK1-1.

Quantitative Data: A Comparative Analysis

The efficacy of SGC-AAK1-1 as a potent inhibitor and the inert nature of this compound are clearly demonstrated by their respective biochemical and cellular activities. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of SGC-AAK1-1

Target Assay Type Metric Value Reference
AAK1 Coupled Enzyme Assay IC50 270 nM [7][8]
ATP-site Tracer Displacement Ki 9.1 nM
KINOMEscan (DiscoverX) KD 26 nM
Isothermal Titration Calorimetry (ITC) KD 120 nM [4][6]
NanoBRET Cellular Assay IC50 230 nM [1]
BMP2K ATP-site Tracer Displacement Ki 17 nM
KINOMEscan (DiscoverX) KD 930 nM
Isothermal Titration Calorimetry (ITC) KD 490 nM [4]

| | NanoBRET Cellular Assay | IC50 | 1.5 µM |[1] |

Table 2: Comparison of SGC-AAK1-1 and this compound Activity

Compound Target Assay Type Metric Value Reference
SGC-AAK1-1 AAK1 KINOMEscan (DiscoverX) KD 26 nM
This compound AAK1 KINOMEscan (DiscoverX) KD 8.8 µM
SGC-AAK1-1 BMP2K KINOMEscan (DiscoverX) KD 930 nM
This compound BMP2K KINOMEscan (DiscoverX) KD >10 µM
SGC-AAK1-1 AAK1 TR-FRET Binding Ki 9 nM [4]
This compound AAK1 TR-FRET Binding Ki 2 µM [4]

| This compound | AAK1 | Activity Assay | IC50 | 1.8 - 11 µM |[9] |

The significant difference in binding affinity and inhibitory concentration (micromolar for this compound vs. nanomolar for SGC-AAK1-1) underscores the function of this compound as a negative control.

Involvement in Signaling Pathways

Wnt Signaling Pathway

Recent studies have identified AAK1 as a negative regulator of the Wnt signaling pathway.[5] AAK1 promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to the attenuation of the Wnt signal.[5] Consequently, inhibition of AAK1 by SGC-AAK1-1 prevents LRP6 internalization and enhances Wnt-dependent gene expression.[4][6] In contrast, this compound does not activate Wnt signaling, confirming that the effect is due to specific AAK1 inhibition.[6]

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Wnt->Fzd LRP6 LRP6 Wnt->LRP6 Destruction_Complex Destruction Complex LRP6->Destruction_Complex Inhibits AAK1 AAK1 Endocytosis Endocytosis of LRP6 AAK1->Endocytosis Promotes Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Gene_Expression Wnt Target Gene Expression Beta_Catenin->Gene_Expression Activates SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits Sgc_aak1_1N This compound (No Effect) A Start: Hypothesis (Compound inhibits Kinase X) B Biochemical Assays (e.g., TR-FRET, ITC) A->B D Broad Selectivity Screen (e.g., KINOMEscan) A->D C Determine Potency (Ki, KD) B->C F Cellular Target Engagement (e.g., NanoBRET) C->F E Assess Selectivity Profile D->E E->F G Confirm Cellular Potency (Cellular IC50) F->G H Cellular Functional Assay (e.g., Western Blot for p-Substrate) G->H I Validate On-Target Effect (Use Negative Control this compound) H->I J Conclusion: Validated Chemical Probe I->J

References

SGC-AAK1-1N: A Comprehensive Technical Guide to its a a Negative Control for AAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-AAK1-1N and its critical role as a negative control in research targeting the Adaptor-Associated Kinase 1 (AAK1). This document details the comparative pharmacology of this compound and its active counterpart, SGC-AAK1-1, provides detailed experimental protocols for their use, and illustrates the key signaling pathways involving AAK1.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] Through its interaction with the AP-2 adaptor complex, AAK1 regulates the internalization of various cellular cargo, influencing critical signaling pathways such as Wnt and Notch.[1] Its involvement in these fundamental cellular processes has implicated AAK1 as a potential therapeutic target for a range of diseases, including neuropathic pain, neurological disorders, and viral infections.

The development of potent and selective chemical probes is essential for validating AAK1 as a drug target and for dissecting its cellular functions. SGC-AAK1-1 is a well-characterized, potent, and selective inhibitor of AAK1 and the closely related kinase BMP2K.[2][3] To ensure that the observed biological effects of SGC-AAK1-1 are due to the inhibition of AAK1 and not off-target effects, a rigorously validated negative control is indispensable. This compound is a structurally similar analog of SGC-AAK1-1 that is inactive against AAK1, making it the ideal negative control for in vitro and cellular assays.[4]

This guide will provide researchers with the necessary information to effectively utilize this compound to generate robust and reproducible data in the study of AAK1 biology.

Data Presentation: Quantitative Comparison of SGC-AAK1-1 and this compound

The following tables summarize the key quantitative data comparing the activity of the active probe, SGC-AAK1-1, and its inactive control, this compound.

Compound Target Assay Type Value Reference
SGC-AAK1-1AAK1Ki9.1 nM[1]
SGC-AAK1-1BMP2KKi17 nM[1]
This compoundAAK1Ki>10,000 nMInferred from IC50
This compoundBMP2KKi>10,000 nMInferred from IC50

Table 1: Biochemical Binding Affinity (Ki)

Compound Target Assay Type Value Reference
SGC-AAK1-1AAK1Enzymatic Assay270 nM[4][5]
SGC-AAK1-1BMP2KEnzymatic Assay1480 nM[6]
This compoundAAK1Enzymatic Assay>10,000 nM[4]
SGC-AAK1-1AAK1NanoBRET230 nM[1]
SGC-AAK1-1BMP2KNanoBRET1500 nM[1][4]
This compoundAAK1NanoBRET>10,000 nMInferred from lack of activity
SGC-AAK1-1PIP5K1CEnzymatic Assay6600 nM[4]
This compoundPIP5K1CEnzymatic Assay3600 nM[4]

Table 2: In Vitro and Cellular Inhibition (IC50)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the effective use of SGC-AAK1-1 and this compound.

TR-FRET Binding Displacement Assay for AAK1

This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the binding affinity of compounds to AAK1.[7]

Materials:

  • AAK1 enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • SGC-AAK1-1 and this compound

  • 384-well plates (white, low-volume)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of SGC-AAK1-1 and this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 4 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of AAK1 and Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the kinase tracer in kinase buffer. Add 4 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm. A time delay of 100 µs is recommended to reduce background fluorescence.[7]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET Cellular Target Engagement Assay

This protocol allows for the quantification of compound binding to AAK1 in living cells.[1][4]

Materials:

  • HEK293 cells

  • Plasmid encoding AAK1-NanoLuc fusion protein

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Tracer

  • Nano-Glo Luciferase Assay Reagent

  • SGC-AAK1-1 and this compound

  • 384-well plates (white, cell culture treated)

  • Luminescence plate reader with BRET capabilities

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the AAK1-NanoLuc plasmid according to the manufacturer's protocol. Plate the transfected cells into 384-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SGC-AAK1-1 and this compound in Opti-MEM. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence Measurement: Add Nano-Glo Luciferase Assay Reagent to all wells. Read the plate on a luminescence reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis: Calculate the NanoBRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to determine the IC50 value.

Western Blot Analysis of Phospho-AP2M1 (Thr156)

This protocol is used to assess the functional inhibition of AAK1 in cells by measuring the phosphorylation of its substrate, AP2M1.[4]

Materials:

  • Cell line expressing AAK1 (e.g., HEK293T, HT1080)

  • SGC-AAK1-1 and this compound

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 (or a loading control like GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of SGC-AAK1-1, this compound, and a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total AP2M1 or a loading control to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 or loading control signal.

Mandatory Visualizations

AAK1 Signaling Pathways

AAK1_Signaling_Pathways cluster_Wnt Wnt Signaling cluster_Notch Notch Signaling cluster_Endocytosis Clathrin-Mediated Endocytosis Wnt Wnt LRP6 LRP6 Wnt->LRP6 Binds B_Catenin β-catenin LRP6->B_Catenin Stabilizes TCF_LEF TCF/LEF B_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binds NICD NICD Notch_Receptor->NICD Cleavage CSL CSL NICD->CSL Activates Notch_Target_Genes Notch Target Genes CSL->Notch_Target_Genes AAK1 AAK1 AAK1->LRP6 Promotes Internalization AAK1->Notch_Receptor Positive Regulator AP2M1 AP2M1 (μ2) AAK1->AP2M1 Phosphorylates (Thr156) AP2_Complex AP-2 Complex Clathrin Clathrin AP2_Complex->Clathrin Recruits AP2M1->AP2_Complex Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Formation SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

Caption: AAK1's role in Wnt, Notch, and Endocytosis pathways.

Experimental Workflow for Validating AAK1 Inhibition

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation start Hypothesis: Compound X inhibits AAK1 biochemical_assay Biochemical Assay (e.g., TR-FRET) start->biochemical_assay compare_biochem Compare IC50/Ki: SGC-AAK1-1 vs. This compound biochemical_assay->compare_biochem biochem_result Result: SGC-AAK1-1 potent, This compound inactive compare_biochem->biochem_result Confirmation target_engagement Target Engagement Assay (e.g., NanoBRET) biochem_result->target_engagement compare_te Compare Cellular IC50: SGC-AAK1-1 vs. This compound target_engagement->compare_te te_result Result: SGC-AAK1-1 engages target, This compound does not compare_te->te_result Confirmation functional_assay Functional Cellular Assay (e.g., pAP2M1 Western Blot) te_result->functional_assay compare_functional Compare Effect: SGC-AAK1-1 vs. This compound functional_assay->compare_functional functional_result Result: SGC-AAK1-1 reduces pAP2M1, This compound has no effect compare_functional->functional_result Confirmation conclusion Conclusion: Observed phenotype is on-target (AAK1-mediated) functional_result->conclusion

References

An In-depth Technical Guide to SGC-AAK1-1N: A Negative Control for the AAK1/BMP2K Chemical Probe SGC-AAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of SGC-AAK1-1N. As the designated negative control for the potent and selective AAK1/BMP2K inhibitor SGC-AAK1-1, this molecule is an essential tool for validating on-target effects in cellular and biochemical assays. This document outlines its chemical and physical characteristics, comparative biological data, and detailed protocols for key experimental assays relevant to its use.

Chemical Structure and Physicochemical Properties

This compound is a structurally related analog of the active probe SGC-AAK1-1, designed to be inactive against the target kinases AAK1 and BMP2K. This structural similarity ensures that any observed biological effects with the active probe, which are absent with the negative control, can be more confidently attributed to the inhibition of the target kinases.

PropertyValue
IUPAC Name N-[6-[3-[(Cyclopropylsulfonyl)amino]phenyl]-1H-indazol-3-yl]-2-methylpropanamide
Synonyms SGC-AAK1-1 Negative Control, N-(6-(3-(Cyclopropanesulfonamido)phenyl)-1H-indazol-3-yl)isobutyramide
CAS Number 2242913-80-8[1]
Molecular Formula C₂₀H₂₂N₄O₃S[1]
Molecular Weight 398.48 g/mol [1]
Appearance White to beige powder[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (e.g., 2 mg/mL)[1]
Storage Store at -20°C
SMILES O=C(C(C)C)NC1=NNC2=C1C=CC(C3=CC(NS(C4CC4)(=O)=O)=CC=C3)=C2[1]
InChI 1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25)[1]
InChI Key RAIAORGFMNXPOV-UHFFFAOYSA-N[1]

Biological Activity and Comparative Data

This compound exhibits significantly reduced inhibitory activity against Adaptor Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K) compared to its active counterpart, SGC-AAK1-1. This differential activity is critical for its function as a negative control.

ParameterThis compound (Negative Control)SGC-AAK1-1 (Active Probe)Assay Type
AAK1 IC₅₀ 11 µM[2]270 nM[2][3]Coupled Enzyme Assay
AAK1 Kᵢ > 2 µM[4]9.1 nM[5][6]TR-FRET Displacement Assay
AAK1 Kᵈ 8.8 µM[2]26 nM[2]KINOMEscan (DiscoverX)
BIKE Kᵢ Not reported17 nM[5][6]TR-FRET Displacement Assay
BIKE Kᵈ > 10 µM[2]930 nM[2]KINOMEscan (DiscoverX)

Signaling Pathways Associated with AAK1

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) and is involved in regulating key signaling pathways such as Wnt and Notch. Understanding these pathways is essential for interpreting data generated using SGC-AAK1-1 and its negative control.

AAK1 in Clathrin-Mediated Endocytosis (CME)

AAK1 is a key regulator of CME. It phosphorylates the µ2 subunit of the AP-2 adaptor complex (AP2M1) at Threonine 156. This phosphorylation event is critical for the recruitment of cargo to clathrin-coated pits and the subsequent internalization of transmembrane proteins.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_Complex AP-2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment p_AP2M1 p-AP2M1 (Thr156) Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Assembly & Invagination AAK1 AAK1 AAK1->AP2_Complex Phosphorylates AP2M1

Caption: AAK1's role in clathrin-mediated endocytosis.

AAK1 in Wnt Signaling

AAK1 acts as a negative regulator of the canonical Wnt signaling pathway. By promoting the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, AAK1 facilitates its clearance from the cell surface, thereby attenuating downstream signaling that leads to the stabilization of β-catenin.

Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Beta_Catenin_Destruction β-catenin Destruction Complex Frizzled->Beta_Catenin_Destruction Inhibits Endocytosis Clathrin-Mediated Endocytosis LRP6->Endocytosis Internalization LRP6->Beta_Catenin_Destruction Inhibits AAK1 AAK1 AP2_Complex AP-2 AAK1->AP2_Complex Activates AP2_Complex->Endocytosis Beta_Catenin β-catenin Beta_Catenin_Destruction->Beta_Catenin Degrades Nucleus Nucleus Beta_Catenin->Nucleus Translocates & Activates Transcription

Caption: AAK1 negatively regulates Wnt signaling.

AAK1 in Notch Signaling

AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the membrane-tethered active form of Notch following its initial cleavage. AAK1 stabilizes this activated form, acting upstream of the final γ-secretase cleavage, and facilitates its trafficking to Rab5-positive endosomes, which is a crucial step for Notch signal activation.[7][8][9]

Notch_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Notch_Receptor Notch Receptor ADAM_Cleavage ADAM Cleavage Notch_Receptor->ADAM_Cleavage Ligand Ligand Ligand->Notch_Receptor Binding Active_Notch Membrane-Tethered Active Notch ADAM_Cleavage->Active_Notch Endosome Rab5-Positive Endosome Active_Notch->Endosome Trafficking AAK1 AAK1 AAK1->Active_Notch Stabilizes Gamma_Secretase γ-secretase Endosome->Gamma_Secretase NICD NICD Gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates & Activates Transcription

Caption: AAK1 positively regulates Notch signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of compounds to the target kinase. It relies on the energy transfer between a europium-labeled antibody (donor) and an Alexa Fluor® 647-labeled kinase tracer (acceptor).

TRFRET_Workflow Start Start Prepare_Reagents Prepare 2X Kinase/Antibody Mix and 4X Tracer Solution Start->Prepare_Reagents Add_Compound Dispense Test Compound (e.g., this compound) to Plate Prepare_Reagents->Add_Compound Add_Kinase_Ab Add 2X Kinase/Antibody Mix Add_Compound->Add_Kinase_Ab Add_Tracer Add 4X Tracer Solution Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) Incubate->Read_Plate Analyze Calculate Emission Ratio (665/615) and Determine Kᵢ Read_Plate->Analyze

References

The Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that has emerged as a critical regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the extracellular environment.[1] AAK1 exerts its primary function through the phosphorylation of the μ2 subunit of the Adaptor Protein 2 (AP2) complex, a key event that enhances the recruitment of cargo into nascent clathrin-coated pits.[1][2][3] Its activity is spatially and temporally controlled, notably through stimulation by assembled clathrin, ensuring its action is localized to sites of active endocytosis.[4][5] Beyond its canonical role with AP2, AAK1 interacts with other endocytic proteins like Numb and participates in the regulation of crucial signaling pathways, such as WNT signaling.[6][7] Given its integral role in CME, a pathway often hijacked by pathogens and dysregulated in various pathologies, AAK1 has become a promising therapeutic target for a range of human diseases, including viral infections, neurodegenerative disorders, and neuropathic pain.[1][8][9][10] This guide provides an in-depth examination of AAK1's molecular function, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes its core signaling pathways.

Core Mechanism: AAK1's Regulation of the AP2 Complex

Clathrin-mediated endocytosis is initiated by the recruitment of adaptor proteins to the plasma membrane, which in turn select and concentrate cargo for internalization. The AP2 complex is the principal adaptor for this process, acting as a bridge between transmembrane cargo proteins and the clathrin lattice.[2]

AAK1 is intrinsically linked to AP2 function. It physically associates with the AP2 complex, directly binding to the ear domain of the α-adaptin subunit.[11][12][13][14] The central event in AAK1's regulatory role is its phosphorylation of the AP2 μ2 subunit (AP2M1) at a single, highly conserved residue: Threonine-156 (Thr-156).[2][3][15]

This phosphorylation event is not merely a passive modification; it acts as a molecular switch that dramatically increases the affinity of the AP2 complex for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of many cargo receptors.[2][9][16] This enhanced binding affinity ensures the efficient and high-fidelity capture of cargo proteins into the forming clathrin-coated pit, a critical step for successful internalization.[2][3]

AAK1_AP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptor (YxxΦ motif) AP2 AP2 Complex Cargo->AP2 Low Affinity Binding AAK1 AAK1 AP2->AAK1 Interaction P_AP2 Phosphorylated AP2 (p-μ2) AAK1->P_AP2 Phosphorylates μ2 (Thr-156) P_AP2->Cargo High Affinity Binding CCP Clathrin-Coated Pit (Maturation) P_AP2->CCP Promotes Cargo Recruitment Clathrin Clathrin Clathrin->AAK1 Stimulates Activity Clathrin->CCP Forms Lattice

Fig 1. AAK1-mediated phosphorylation of AP2 enhances cargo binding in CME.

Spatiotemporal Regulation by Clathrin

The activity of AAK1 is not constitutive but is tightly regulated to coincide with the assembly of the endocytic machinery. A key activator of AAK1 is clathrin itself.[17] Studies have shown that the kinase activity of AAK1 towards the μ2 subunit is significantly stimulated by clathrin.[4][5] This stimulation is even more pronounced when AAK1 interacts with assembled clathrin cages compared to unassembled triskelia.[4][5]

This regulatory mechanism provides a crucial spatiotemporal control layer. It implies that AAK1 is specifically activated within assembling clathrin-coated pits, ensuring that the high-affinity state of AP2 is induced precisely where and when it is needed for efficient cargo capture and subsequent vesicle formation.[5]

AAK1_Regulation Clathrin_Triskelia Unassembled Clathrin Triskelia AAK1_Active AAK1 (Stimulated Activity) Clathrin_Triskelia->AAK1_Active Stimulates Clathrin_Cage Assembled Clathrin Cage Clathrin_Cage->AAK1_Active Strongly Stimulates AAK1_Basal AAK1 (Basal Activity) Phosphorylation μ2 Phosphorylation AAK1_Basal->Phosphorylation Basal Level AAK1_Active->Phosphorylation Increased Level

Fig 2. Stimulation of AAK1 kinase activity by clathrin assembly.

Quantitative Data on AAK1 Function

The regulatory effects of AAK1 can be quantified through various biochemical and cellular assays. The phosphorylation of AP2M1 by AAK1 leads to a significant and measurable increase in binding affinity for cargo sorting signals. Furthermore, the enzymatic activity of AAK1 and the potency of its inhibitors are key parameters in research and drug development.

Table 1: Impact of AAK1-mediated Phosphorylation on AP2 Binding Affinity

Parameter Description Fold Change Reference(s)

| Binding Affinity | The affinity of the AP2 complex for tyrosine-based sorting motifs (YxxΦ) is enhanced by μ2 phosphorylation. | Up to 25-fold increase |[2][3][18] |

Table 2: AAK1 Kinase Activity and Inhibitor Interactions

Parameter Value Description Reference(s)
Specific Activity 8.5 nmol/min/mg The specific activity of purified, recombinant human AAK1. [19]
Sunitinib Kd 11 nmol L-1 Dissociation constant (Kd) for the binding of the inhibitor Sunitinib to AAK1. [8]

| Erlotinib Kd | 3.1 nmol L-1 | Dissociation constant (Kd) for the binding of the inhibitor Erlotinib to AAK1. |[8] |

Key Experimental Protocols

Studying the function of AAK1 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for three core experiments.

Protocol 1: In Vitro AAK1 Kinase Assay

This protocol is designed to measure the direct phosphorylation of a substrate by AAK1 and is adaptable for screening potential inhibitors. It is based on the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant active AAK1 protein (e.g., Sino Biological, Cat # A01-11G)[19]

  • Micro 2 peptide substrate (sequence: KEEQSQITSQVTGQIGWR)[19]

  • Kinase Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

  • ATP solution (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well opaque plates

Procedure:

  • Kinase Preparation: Prepare serial dilutions of active AAK1 in Kinase Dilution Buffer. A starting point for the reaction is 1-5 ng of kinase per well.

  • Substrate/ATP Mix Preparation:

    • Prepare a solution containing the Micro 2 peptide substrate at 2x the final desired concentration (e.g., 200 µM) in Kinase Dilution Buffer.

    • Prepare a solution of ATP at 2x the final desired concentration (e.g., 50 µM) in the same buffer.

    • Combine equal volumes of the 2x substrate and 2x ATP solutions to create the Substrate/ATP mix.

  • Inhibitor Preparation (if applicable): Prepare a 4x serial dilution of the test compound (inhibitor) in the reaction buffer. Add 2.5 µL to the appropriate wells. For control wells, add 2.5 µL of buffer/DMSO.

  • Reaction Initiation:

    • Add 5 µL of the diluted AAK1 enzyme to each well of a 384-well plate.

    • To initiate the reaction, add 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prep_Kinase 1. Prepare Diluted AAK1 Enzyme Combine 4. Combine Reagents in 384-well Plate Prep_Kinase->Combine Prep_Substrate 2. Prepare Substrate/ATP Mix Prep_Substrate->Combine Prep_Inhibitor 3. Prepare Inhibitor (Optional) Prep_Inhibitor->Combine Incubate 5. Incubate at 30°C for 60 min Combine->Incubate Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Incubate 40 min) Incubate->Add_ADP_Glo Add_Detect 7. Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detect Read 8. Read Luminescence Add_Detect->Read

Fig 3. Workflow for an in vitro AAK1 kinase assay using ADP-Glo™ technology.
Protocol 2: Co-Immunoprecipitation of AAK1 and AP2 from Cell Lysates

This protocol aims to validate the in vivo interaction between AAK1 and the AP2 complex.

Materials:

  • HeLa or other suitable cultured cells[11]

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-AAK1 antibody

  • Anti-AP2 (α-adaptin) antibody

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • Wash Buffer (Lysis buffer with 0.1% Triton X-100)

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate as the "Input" control.

    • To the remaining lysate, add 2-5 µg of the anti-AAK1 antibody (or control IgG).

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

    • Boil at 95°C for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

    • Perform Western blotting using the anti-AP2 (α-adaptin) antibody to detect the co-precipitated protein. A band in the AAK1-IP lane, but not the IgG-IP lane, confirms the interaction.

Protocol 3: Transferrin Internalization Assay in Permeabilized Cells

This stage-specific assay measures the sequestration of receptor-bound transferrin into constricted coated pits and vesicles, allowing for the study of factors that regulate late-stage CME.

Materials:

  • A431 cells

  • Biotinylated Transferrin (BTfn)

  • Streptavidin-HRP

  • Permeabilization Buffer (e.g., K-glutamate based buffer)

  • ATP-regenerating system (ATP, creatine phosphate, creatine phosphokinase)

  • Cytosol extract (e.g., from HeLa cells)

  • Recombinant AAK1 protein (optional, for add-back experiments)

Procedure:

  • Cell Preparation:

    • Grow A431 cells on culture plates.

    • Cool cells on ice and wash with binding medium.

    • Bind BTfn to the cell surface by incubating with 1-2 µg/mL BTfn in binding medium for 60 minutes on ice.

  • Permeabilization:

    • Wash away unbound BTfn.

    • Gently scrape cells and resuspend in Permeabilization Buffer.

    • Permeabilize the plasma membrane by passing the cell suspension through a 22-gauge needle 5-10 times. This creates pores large enough for proteins to enter while keeping organelles intact.

  • Internalization Reaction:

    • Set up reaction tubes containing the permeabilized cells, an ATP-regenerating system, and cytosol.

    • For experimental conditions, add recombinant AAK1 or AAK1 inhibitors.

    • Incubate the reactions at 30°C for 30-60 minutes to allow for endocytosis.

  • Quantification of Internalization:

    • Stop the reaction by placing tubes on ice.

    • To quantify internalized BTfn, add an excess of a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from any BTfn remaining on the cell surface.

    • Pellet the cells and lyse them.

    • Use an ELISA-based method: coat plates with an anti-transferrin antibody, add the cell lysate, and then detect the captured BTfn using Streptavidin-HRP. The signal corresponds to the amount of BTfn that was protected from the reducing agent, i.e., internalized into constricted pits or vesicles.

Therapeutic Implications and Drug Development

AAK1's central role in CME makes it a compelling target for therapeutic intervention.[10] By inhibiting AAK1, it is possible to disrupt the endocytic cycle, which has profound implications for various diseases.

  • Antiviral Therapy: Many viruses, including Hepatitis C, Dengue, and SARS-CoV-2, hijack the host cell's CME machinery to gain entry.[1][8] AAK1 inhibitors can block this crucial entry step, representing a host-targeted antiviral strategy that may be less susceptible to viral mutation.[1][8][20]

  • Neurodegenerative Diseases: Dysregulated endocytosis and protein trafficking are implicated in diseases like Alzheimer's and Parkinson's.[1][9][21] AAK1 inhibitors may help modulate the trafficking and clearance of neurotoxic proteins, such as amyloid-beta peptides.[1]

  • Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain, with at least one inhibitor (BMS-986176/LX-9211) advancing to clinical trials.[10][22]

  • Oncology: Cancer cells often exhibit altered endocytic pathways to sustain growth factor signaling. Targeting AAK1 could disrupt the internalization of growth factor receptors, thereby reducing proliferation and potentially sensitizing tumors to other therapies.[1]

The development of potent and selective AAK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[10][20][23]

Conclusion

Adaptor-Associated Kinase 1 is a linchpin in the complex machinery of clathrin-mediated endocytosis. Its function is elegantly regulated, centered on the phosphorylation of the AP2 complex to promote high-affinity cargo binding precisely at sites of clathrin coat assembly. This fundamental role places AAK1 at the crossroads of normal cellular physiology and numerous pathological states. As our understanding of its function deepens and the toolkit for its study expands, AAK1 will continue to be a subject of intense investigation, holding significant promise for the development of novel therapeutics to treat a wide array of human diseases.

References

BMP2K function in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of BMP2K in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K), also known as BIKE, is a versatile serine/threonine kinase belonging to the Numb-associated kinase (NAK) family.[1] Initially identified as a gene upregulated during Bone Morphogenetic Protein 2 (BMP-2) induced osteoblast differentiation, its functional roles have been found to extend far beyond osteogenesis.[2][3] This guide provides a comprehensive overview of BMP2K's function in critical cellular signaling pathways, including clathrin-mediated endocytosis, autophagy, and intracellular trafficking. We detail its molecular mechanisms, summarize key quantitative data, outline relevant experimental protocols, and discuss its emerging role as a potential therapeutic target in various diseases, including cancer and viral infections.

Introduction to BMP2K (BIKE)

Discovery and Classification

BMP2K is the human homolog of the mouse BMP-2-inducible kinase and is a member of the Numb-associated kinase (NAK) family, which also includes AAK1 and GAK.[1] This family of kinases is recognized for its role in regulating intracellular trafficking events. High-resolution structural studies of NAK family members have revealed conserved architectural features and potential regulatory pockets that can be leveraged for the rational design of selective inhibitors.[1]

Gene, Isoforms, and Protein Structure

The BMP2K gene is located on chromosome 4q21.21 in humans.[2] It produces at least two distinct splicing isoforms, a long form (BMP2K-L) and a short form (BMP2K-S), which have been shown to differentially regulate key cellular processes.[1][4] The protein product is a putative serine/threonine kinase that contains a nuclear localization signal (NLS), suggesting a potential role in the nucleus.[2][3]

Subcellular Localization and Regulation

Despite possessing a nuclear localization signal, BMP2K is predominantly found in the cytoplasm.[2][5] This cytoplasmic retention is actively managed through two primary mechanisms:

  • Phosphorylation: Phosphorylation at the Ser-1010 residue inhibits the function of the NLS.[5]

  • Cytoplasmic Localization Region: The protein contains a distinct cytoplasmic localization region that counteracts the NLS.[5]

Furthermore, BMP2K can undergo liquid-liquid phase separation (LLPS) to form cytoplasmic droplets. This process is dependent on a glutamine-rich area within the protein and is regulated by hyperosmolarity.[5]

Core Signaling Pathways Involving BMP2K

Regulation of Clathrin-Mediated Endocytosis (CME)

A pivotal function of BMP2K is the regulation of clathrin-mediated endocytosis (CME). BMP2K directly interacts with and phosphorylates the central adaptor protein complex, AP-2.[6] This phosphorylation is crucial for the proper formation and morphology of clathrin-coated pits (CCPs) and the subsequent internalization of cargo.[6] Functional impairment of BMP2K leads to defective AP-2 phosphorylation and disrupts CME.[6] The interaction is mediated by the C-terminus of BMP2K, which is also important for its localization to CCPs.[6]

G BMP2K BMP2K (BIKE) AP2 AP-2 Adaptor Complex BMP2K->AP2 Phosphorylates CCP Clathrin-Coated Pit (CCP) Formation AP2->CCP Regulates Internalization Cargo Internalization CCP->Internalization Mediates

BMP2K-mediated regulation of Clathrin-Mediated Endocytosis (CME).
Role in Intracellular Trafficking and Autophagy

The two splicing isoforms of BMP2K, BMP2K-L and BMP2K-S, play opposing roles in regulating autophagy and the secretory pathway, particularly during erythroid differentiation.[4][7]

  • BMP2K-L (Long Isoform): Promotes autophagic degradation and erythroid differentiation. It positively regulates the abundance of COPII assemblies.[4][7]

  • BMP2K-S (Short Isoform): Restricts autophagic degradation and erythroid differentiation.[4][7]

Both isoforms interact with SEC16A, a key regulator of COPII vesicle formation at ER exit sites (ERES).[4][8] The BMP2K-L/S system controls the distribution of SEC16A and the COPII component SEC24B, thereby modulating autophagic flux.[4]

G cluster_bmp2k BMP2K Isoforms BMP2K_L BMP2K-L SEC16A SEC16A / COPII Components BMP2K_L->SEC16A Interacts Autophagy Autophagy BMP2K_L->Autophagy Promotes BMP2K_S BMP2K-S BMP2K_S->SEC16A Interacts BMP2K_S->Autophagy Restricts SEC16A->Autophagy Erythroid Erythroid Differentiation Autophagy->Erythroid

Opposing roles of BMP2K isoforms in autophagy regulation.
Involvement in BMP-Induced Signaling and Osteogenesis

BMP2K was originally named for its increased expression following induction by BMP-2, a cytokine crucial for skeletal development.[2][3] It is thought to act as a putative regulatory kinase that attenuates the program of osteoblast differentiation, suggesting a negative feedback role in bone formation.[3][9]

Role in Viral Pathogenesis

BMP2K plays a role in the lifecycle of certain viruses. It has been shown to phosphorylate the cargo adapter protein CLINT1.[1][9] This phosphorylation event is important for facilitating the assembly and egress of the dengue virus, highlighting BMP2K as a potential host factor target for antiviral therapies.[1]

Quantitative Data Summary

Quantitative data from studies on BMP2K provide specific insights into its genetic associations and cellular functions.

Parameter Finding Context Reference
Genetic Association Odds Ratio (OR) = 2.99 (95% CI=1.62-5.54) for the 'A' allele.The 1379 G/A (rs2288255) variant in the BMP2K gene is significantly correlated with high myopia.
Protein Expression The ratio of BMP2K-L to BMP2K-S (L/S) shifts from <1 to >2.5 during differentiation.The L/S ratio increases during mouse erythroid differentiation, with BMP2K-S dominating in early precursors and BMP2K-L prevailing during maturation.[4]
Autophagy Marker shRNA knockdown of BMP2K-L reduced levels of lipidated LC3B.Reduced LC3B-II indicates inhibited autophagy in K562 cells.[4]
Autophagy Marker shRNA knockdown of BMP2K-S increased levels of lipidated LC3B.Increased LC3B-II indicates activated autophagy in K562 cells.[4]

Key Experimental Protocols for Studying BMP2K

Understanding the function of BMP2K has been enabled by a variety of advanced molecular and cellular biology techniques.

Protein-Protein Interaction Analysis
  • Co-Immunoprecipitation (Co-IP): This classic technique is used to verify interactions between BMP2K and its putative binding partners (e.g., AP-2 complex) in cell lysates. The general protocol involves lysing cells to release proteins, incubating the lysate with an antibody specific to BMP2K, using protein A/G beads to pull down the antibody-protein complex, washing away non-specific binders, and finally eluting and analyzing the co-precipitated proteins by Western blotting.

  • Proximity-Dependent Biotinylation (BioID): BioID is an unbiased method used to identify interacting and proximally located proteins in a native cellular environment. It was used to map the interactomes of BMP2K-L and BMP2K-S.[4][8] The protocol involves fusing BMP2K to a promiscuous biotin ligase (BirA). When expressed in cells and supplied with biotin, BirA biotinylates proteins within a ~10 nm radius. These biotinylated proteins are then captured using streptavidin beads and identified by mass spectrometry (LC-MS/MS).

G Start Transfect cells with BMP2K-BirA* construct Step2 Add excess biotin to culture medium Start->Step2 Step3 BirA* biotinylates proximal proteins Step2->Step3 Step4 Lyse cells and capture biotinylated proteins with streptavidin beads Step3->Step4 Step5 Elute and identify proteins by LC-MS/MS Step4->Step5

General experimental workflow for BioID.
Kinase Activity Assays

To confirm that BMP2K can phosphorylate a substrate (e.g., AP-2), in vitro kinase assays are performed. This typically involves purifying recombinant BMP2K and the substrate protein. The two are incubated together in a reaction buffer containing ATP (often radiolabeled ³²P-ATP). The reaction is stopped, and the proteins are separated by SDS-PAGE. Phosphorylation of the substrate is then detected by autoradiography or with a phospho-specific antibody.

Gene Knockdown/Knockout Studies

To investigate the cellular function of BMP2K, its expression can be reduced or eliminated using techniques like RNA interference (shRNA) or CRISPR-Cas9.

  • Methodology: Cells (e.g., K562 erythroleukemia cells) are transduced with lentiviral vectors expressing shRNAs targeting specific exons of BMP2K (e.g., targeting only the long isoform, the short isoform, or both).[4] After selection, the efficiency of knockdown is confirmed by qRT-PCR and Western blotting. The functional consequences, such as changes in autophagy, protein localization, or cell differentiation, are then assessed.

BMP2K in Disease and as a Drug Target

Role in Cancer

Aberrant BMP signaling is implicated in the progression of numerous cancers, where it can have both pro- and anti-tumorigenic effects.[10][11][12] BMP2K itself has been directly linked to several malignancies.

  • Gallbladder Cancer: BMP2K is involved in the regulation of AP2M1-mediated EGFR internalization.[9][13]

  • Leukemia: Dysregulation of BMP2K is associated with abnormal megakaryopoiesis in acute megakaryoblastic leukemia. The BMP2K gene has also been identified as a fusion partner for the ZNF384 oncogene.[8]

Implications in Other Diseases
  • High Myopia: A single nucleotide polymorphism (1379 G/A) in the BMP2K gene is strongly associated with a risk of developing high myopia, suggesting a role in ocular growth and remodeling.[1]

  • Viral Infections: Its role in facilitating dengue virus egress makes it a potential target for developing host-directed antiviral drugs.[1]

Strategies for Inhibitor Development

As a kinase, BMP2K is a druggable target. The development of small molecule inhibitors is a key strategy for therapeutic intervention.[14][]

  • Targeting the Kinase Domain: The conserved structural features within the NAK family kinase domains provide a basis for the rational design of selective inhibitors.[1]

  • Promiscuous Inhibitors as Scaffolds: Macrocyclization of promiscuous kinase inhibitors has been shown to generate potent and selective inhibitors for related BMP receptors (e.g., BMPR2), a strategy that could be adapted for BMP2K.[16]

G Problem Disease Pathophysiology (e.g., Cancer, Viral Infection) Target BMP2K Kinase Activity Problem->Target is driven by Strategy Rational Drug Design & High-Throughput Screening Target->Strategy informs Inhibitor Selective Small Molecule Inhibitor Strategy->Inhibitor leads to Inhibitor->Target blocks Outcome Therapeutic Intervention Inhibitor->Outcome

Logic for targeting BMP2K in drug development.

Conclusion and Future Directions

BMP2K is a multifaceted kinase that has emerged as a key regulator of fundamental cellular processes, including endocytosis, autophagy, and differentiation. Its distinct isoforms provide a sophisticated mechanism for fine-tuning cellular responses. The growing body of evidence linking BMP2K to cancer, viral pathogenesis, and other diseases underscores its importance as a potential therapeutic target. Future research should focus on elucidating the full range of its substrates, dissecting the upstream regulatory networks that control its activity and isoform expression, and developing potent and selective inhibitors to validate its therapeutic potential in preclinical models.

References

The Unsung Hero: A Technical Guide to the Imperative Role of Negative Controls in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the critical necessity and implementation of negative controls in kinase inhibitor research. This whitepaper delves into the core principles of robust assay design, providing detailed experimental protocols, data interpretation guidelines, and visual aids to ensure the generation of reliable and reproducible results.

In the dynamic field of drug discovery, particularly in the development of kinase inhibitors, the pursuit of potent and selective compounds is paramount. However, the true efficacy of a potential therapeutic can only be accurately assessed through meticulously designed experiments that incorporate appropriate controls. While positive controls validate the assay's functionality, it is the often-underestimated negative control that provides the essential baseline for interpreting inhibition data and preventing the costly pursuit of false positives. This technical guide illuminates the indispensable role of negative controls, offering a detailed framework for their effective implementation in kinase inhibitor studies.

The Cornerstone of Confidence: Why Negative Controls are Non-Negotiable

A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to show a response to the variable being tested. In the context of kinase inhibitor studies, its primary purpose is to establish a baseline level of kinase activity in the absence of a true inhibitor. This baseline is crucial for several reasons:

  • Defining True Inhibition: By providing a clear measure of 100% kinase activity (or 0% inhibition), the negative control allows for the accurate calculation of the percentage of inhibition caused by the test compounds.

  • Identifying Off-Target Effects: A well-designed negative control can help differentiate between specific inhibition of the target kinase and non-specific effects of the test compound on the assay components.

  • Detecting Assay Artifacts: Negative controls can reveal issues with the assay itself, such as signal interference from the compound or instability of the reagents, which might otherwise be misinterpreted as inhibitory activity.

  • Ensuring Data Integrity and Reproducibility: The inclusion of robust negative controls is a hallmark of sound scientific practice, enhancing the reliability and reproducibility of the experimental findings.

Types of Negative Controls in Kinase Inhibitor Assays

Several types of negative controls can and should be employed in kinase inhibitor studies, each providing a unique layer of validation.

Vehicle Control

The most common and fundamental negative control is the vehicle control . Since most small molecule inhibitors are dissolved in a solvent, typically dimethyl sulfoxide (DMSO), the vehicle control consists of the assay components treated with the same concentration of the solvent as the test compounds. This is critical because the solvent itself can sometimes affect enzyme activity.

No-Enzyme Control

A no-enzyme control contains all the components of the reaction mixture, including the substrate and ATP, but lacks the kinase. This control is essential for determining the background signal in the assay, which can arise from non-enzymatic substrate phosphorylation or from the detection reagents themselves. Subtracting the signal from the no-enzyme control from all other measurements is a standard and necessary data normalization step.[1]

Inactive Analog Control

A more sophisticated and powerful negative control is the use of an inactive structural analog of the active inhibitor. This is a molecule that is chemically very similar to the inhibitor but has been modified in a way that is known to abolish its inhibitory activity. The use of an inactive analog is particularly valuable for confirming that the observed inhibition is due to a specific molecular interaction with the kinase and not some non-specific property of the chemical scaffold. A classic example is the use of SB 202474 as a negative control for the p38 MAP kinase inhibitor SB 202190.[2]

Data Presentation: Interpreting the Numbers

CompoundConcentration (µM)Raw Signal (e.g., Luminescence)% Inhibition (Normalized to Controls)IC50 (µM)
Vehicle Control (DMSO) N/A50,0000%N/A
No-Enzyme Control N/A500N/AN/A
Positive Control (Staurosporine) 11,50097%0.01
Test Compound A 0.145,00010%1.5
125,00050%
105,00090%
Inactive Analog of Compound A 1049,5001%>100

Data is hypothetical and for illustrative purposes.

Normalization Calculation: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, detailed methodology for an in vitro kinase assay incorporating essential negative controls. This protocol is based on a luminescence-based ADP detection assay, a common platform for kinase inhibitor screening.[1][3]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[2]

  • Test compounds, positive control inhibitor, and inactive analog dissolved in 100% DMSO

  • ADP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds, positive control, and inactive analog in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound dilutions and DMSO (for vehicle control) to the wells of a 384-well plate.

  • Assay Plate Setup:

    • Test Wells: Add kinase and substrate mix to the wells containing the test compounds.

    • Vehicle Control Wells: Add kinase and substrate mix to the wells containing only DMSO. This represents 0% inhibition.

    • No-Enzyme Control Wells: Add substrate mix (without kinase) to a set of empty wells. This will be used for background subtraction.

    • Positive Control Wells: Add kinase and substrate mix to the wells containing a known inhibitor. This confirms the assay is working correctly.

    • Inactive Analog Control Wells: Add kinase and substrate mix to the wells containing the inactive analog.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a reagent is added to convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate as required by the detection kit.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the no-enzyme control wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, often determined by a high concentration of a potent inhibitor or by the no-enzyme control).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations: Mapping the Logic and the Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Test, Positive, Inactive Analog) Reaction_Initiation Initiate Reaction (Add ATP) Compound_Plating->Reaction_Initiation Vehicle_Control Vehicle Control (DMSO) Vehicle_Control->Reaction_Initiation Assay_Mix Kinase Assay Mix (Enzyme, Substrate, Buffer) Assay_Mix->Reaction_Initiation No_Enzyme_Mix No-Enzyme Mix (Substrate, Buffer) No_Enzyme_Mix->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization (vs. Controls) Signal_Detection->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation Results Results IC50_Calculation->Results

Caption: Experimental workflow for a kinase inhibitor assay, highlighting the integration of various controls.

Control_Logic cluster_controls Types of Controls cluster_purpose Purpose of Each Control Positive_Control Positive Control (Known Inhibitor) Purpose_Positive Validates assay sensitivity and performance Positive_Control->Purpose_Positive Vehicle_Control Vehicle Control (e.g., DMSO) Purpose_Vehicle Establishes baseline activity (0% inhibition) Controls for solvent effects Vehicle_Control->Purpose_Vehicle No_Enzyme_Control No-Enzyme Control Purpose_No_Enzyme Determines background signal Used for data normalization No_Enzyme_Control->Purpose_No_Enzyme Inactive_Analog Inactive Analog Control Purpose_Inactive_Analog Confirms specific target engagement Rules out scaffold-based off-target effects Inactive_Analog->Purpose_Inactive_Analog

Caption: Logical relationships and purposes of different controls in kinase inhibitor studies.

Signaling Pathway Example: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target for cancer therapeutics. Understanding its signaling pathway is essential for interpreting the effects of EGFR inhibitors.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Survival Cell Survival mTOR->Survival

Caption: A simplified diagram of the EGFR signaling pathway, a common target for kinase inhibitors.

Conclusion

In the rigorous and competitive landscape of kinase inhibitor development, the integrity of experimental data is the ultimate currency. Negative controls, in their various forms, are not mere procedural formalities; they are the bedrock upon which reliable and interpretable data are built. By diligently incorporating vehicle controls, no-enzyme controls, and, where possible, inactive analog controls, researchers can significantly enhance the confidence in their findings, avoid misleading results, and ultimately accelerate the journey from a promising compound to a life-changing therapeutic. This guide provides a foundational framework for understanding and implementing these crucial experimental components, empowering scientists to conduct more robust and impactful research.

References

The Use of SGC-AAK1-1N as a Negative Control for Studying Off-Target Effects of Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of kinase inhibitor development, discerning on-target from off-target effects is paramount for accurate interpretation of experimental results and the progression of safe and effective therapeutics. The use of a well-characterized negative control compound is a cornerstone of rigorous pharmacological investigation. SGC-AAK1-1N has been developed as a crucial tool for researchers studying the roles of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis (CME) and various signaling pathways. This guide provides a comprehensive overview of this compound, its corresponding active probe SGC-AAK1-1, and detailed methodologies for its application in elucidating the specific cellular functions of AAK1 and identifying potential off-target effects of kinase inhibitors.

AAK1 is a key regulator of CME through its phosphorylation of the μ2 subunit of the AP-2 adaptor complex at Thr156.[1] This phosphorylation event is critical for the recruitment of cargo and the assembly of clathrin-coated pits.[2] Beyond its role in endocytosis, AAK1 is involved in the Wnt and Notch signaling pathways.[1][3] Given its multifaceted roles, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain and viral infections.[4]

SGC-AAK1-1 is a potent and selective chemical probe that inhibits AAK1 and the related kinase BMP2K.[5][6] To distinguish the cellular effects mediated by the inhibition of AAK1/BMP2K from other, non-specific effects of the chemical scaffold, the structurally similar but biologically inactive compound, this compound, was developed.[5][7] this compound serves as an ideal negative control, allowing researchers to confidently attribute observed phenotypes to the inhibition of the target kinase.

Data Presentation

The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of SGC-AAK1-1 and this compound

CompoundTargetAssay TypeKiIC50
SGC-AAK1-1AAK1TR-FRET Binding9 nM[5]270 nM[8]
BMP2KTR-FRET Binding17 nM[9]-
This compoundAAK1TR-FRET Binding2 µM[5]1.8 µM[10]
BMP2KTR-FRET Binding>10 µM[11]-

Table 2: Cellular Activity of SGC-AAK1-1 and this compound

CompoundTargetAssay TypeIC50
SGC-AAK1-1AAK1NanoBRET~240 nM[5]
BMP2KNanoBRET1.5 µM[5]
This compoundAAK1-Inactive[5]
BMP2K-Inactive[5]

Mandatory Visualizations

To facilitate a deeper understanding of the molecular pathways and experimental logic, the following diagrams have been generated using the DOT language.

G Logical Workflow for Investigating Off-Target Effects cluster_0 Experimental Setup cluster_1 Observation and Analysis cluster_2 Interpretation A Hypothesized AAK1-dependent cellular phenotype B Treat cells with active probe (SGC-AAK1-1) A->B C Treat cells with negative control (this compound) A->C D Treat cells with vehicle (e.g., DMSO) A->D E Observe cellular phenotype B->E F Observe cellular phenotype C->F G Observe baseline phenotype D->G H Phenotype observed E->H I Phenotype absent F->I J Phenotype absent G->J K Conclusion: On-target effect of AAK1 inhibition H->K L Conclusion: Potential off-target effect or scaffold activity H->L I->K I->L J->K G AAK1's Role in Clathrin-Mediated Endocytosis cluster_0 Plasma Membrane Receptor Transmembrane Receptor AP2 AP-2 Complex Receptor->AP2 Cargo binding pAP2M1 p-AP2M1 (Thr156) Clathrin Clathrin Endocytosis Clathrin-Coated Vesicle Formation and Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit pAP2M1->Clathrin Promotes binding and assembly SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits SGC_AAK1_1N This compound (Inactive) SGC_AAK1_1N->AAK1 Does not inhibit G AAK1 in Wnt and Notch Signaling Pathways cluster_wnt Wnt Signaling cluster_notch Notch Signaling Wnt Wnt LRP6 LRP6 Receptor Wnt->LRP6 BetaCatenin β-catenin LRP6->BetaCatenin Inhibition of degradation complex WntTargetGenes Wnt Target Gene Expression BetaCatenin->WntTargetGenes Activation Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD Cleavage NotchTargetGenes Notch Target Gene Expression NICD->NotchTargetGenes Activation AAK1 AAK1 AAK1->LRP6 Promotes endocytosis and degradation AAK1->Notch Positive regulator SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

References

The Chemical Probe SGC-AAK1-1N: A Technical Guide to Its Discovery, Characterization, and Utility in Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SGC-AAK1-1N, the inactive control compound for the potent and selective chemical probe SGC-AAK1-1, which targets Adaptor-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K). This document details the discovery and development of this chemical tool, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its impact on relevant signaling pathways. The information contained herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a negative control in studies investigating the biological roles of AAK1 and BMP2K.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] This process is fundamental to a wide range of cellular events, including receptor signaling and viral entry.[2] AAK1 has been implicated in various signaling pathways, including the Wnt and Notch pathways, and has emerged as a potential therapeutic target for neuropathic pain and viral diseases.[2][3]

To facilitate the study of AAK1's function, the Structural Genomics Consortium (SGC) developed SGC-AAK1-1, a potent and selective dual inhibitor of AAK1 and the closely related kinase BMP2K.[4][5] To ensure rigorous experimental design and validate that observed phenotypes are due to the inhibition of AAK1/BMP2K, a structurally similar but biologically inactive control compound, this compound, was developed in parallel.[6] This guide focuses on the discovery, characterization, and proper use of this compound.

Discovery and Development

SGC-AAK1-1 and its inactive analog, this compound, were developed through the optimization of a previously identified semi-selective AAK1 inhibitor.[7] Iterative medicinal chemistry efforts led to the identification of the 3-acylaminoindazole scaffold as a promising starting point.[4] Further optimization focused on improving potency and selectivity, resulting in the development of SGC-AAK1-1 (also referred to as compound 25 in some publications).[6][7]

Crucially, during this optimization process, a closely related molecule, this compound (also known as compound 34A), was identified.[6] This compound shares a similar chemical structure to SGC-AAK1-1 but is devoid of significant inhibitory activity against AAK1 or BMP2K, making it an ideal negative control.[6][7] The availability of this matched negative control is critical for attributing any observed biological effects directly to the inhibition of the target kinases.

Quantitative Data

The following tables summarize the key quantitative data for SGC-AAK1-1 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of SGC-AAK1-1 and this compound

CompoundTargetAssay TypeValueReference
SGC-AAK1-1AAK1Ki9.1 nM[1]
BMP2KKi17 nM[1]
AAK1IC50270 nM[8]
GAKKi>10,000 nM[7]
STK16Ki>10,000 nM[7]
This compoundAAK1Ki>10,000 nM[7]
BMP2KKi>10,000 nM[7]
AAK1IC501.8 µM[9]

Table 2: Cellular Activity of SGC-AAK1-1

CompoundTargetAssay TypeCell LineValueReference
SGC-AAK1-1AAK1NanoBRET IC50HEK293230 nM[1]
BMP2KNanoBRET IC50HEK2931.5 µM[1]

Table 3: Kinome Selectivity of SGC-AAK1-1

KinaseKD (nM)Reference
RIOK172[1]
PIP5K1C260[1]
RIOK3290[1]
Data from a KINOMEscan assay at 1 µM SGC-AAK1-1 against 403 wild-type kinases. Only kinases with a KD within 30-fold of the AAK1 KD are listed.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize SGC-AAK1-1 and this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (Ki) of compounds to AAK1 in a biochemical format.

Materials:

  • Recombinant AAK1 protein

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • Kinase Tracer 222 (or other suitable fluorescent tracer)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

  • 384-well, low-volume, white plates

Procedure:

  • Prepare a 2X solution of AAK1 protein and Eu-anti-GST antibody in Assay Buffer.

  • Prepare a 4X solution of Kinase Tracer 222 in Assay Buffer.

  • Prepare a 4X serial dilution of the test compounds in DMSO. Further dilute these into Assay Buffer to create a 4X final concentration.

  • In a 384-well plate, add 5 µL of the 4X compound solution.

  • Add 5 µL of the 2X AAK1/antibody solution to each well.

  • Add 5 µL of the 4X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within a live cellular environment.

Materials:

  • HEK293 cells

  • AAK1-NanoLuc® fusion vector

  • NanoBRET™ Tracer K-5

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well cell culture plates

Procedure:

  • Transfect HEK293 cells with the AAK1-NanoLuc® fusion vector according to the manufacturer's protocol.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Add the NanoBRET™ Tracer K-5 to the cell suspension at the desired final concentration.

  • Dispense the cell and tracer mixture into the wells of a 96-well plate.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Read the plate on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor luminescence, respectively.

  • Calculate the BRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the cellular IC50.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the enzymatic activity of AAK1 and its inhibition by test compounds by quantifying the amount of ADP produced.

Materials:

  • Recombinant AAK1 protein

  • AP2M1 peptide substrate

  • ATP

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • Test compounds (SGC-AAK1-1, this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, 384-well plates

Procedure:

  • Set up the kinase reaction by adding AAK1 protein, AP2M1 substrate, and test compound to the wells of a 384-well plate in Kinase Buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate-reading luminometer.

  • Plot the luminescence signal against the compound concentration to determine the IC50 for kinase inhibition.

Signaling Pathways and Experimental Workflows

AAK1 is a key regulator of several cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows where this compound serves as a crucial control.

Clathrin-Mediated Endocytosis Workflow

CME_Workflow cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle Assembly AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits SGC_AAK1_1N This compound SGC_AAK1_1N->AAK1 No Effect

Caption: Workflow of AAK1's role in clathrin-mediated endocytosis.

AAK1 in the Wnt Signaling Pathway

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 AAK1 AAK1 Frizzled->AAK1 Activates DestructionComplex Destruction Complex LRP6->DestructionComplex Inhibits AP2 AP2 Complex AAK1->AP2 Phosphorylates AP2->LRP6 Promotes Endocytosis BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

Caption: AAK1 negatively regulates Wnt signaling via LRP6 endocytosis.

AAK1 in the Notch Signaling Pathway

Notch_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Notch Notch Receptor GammaSecretase γ-Secretase Notch->GammaSecretase Cleavage Ligand Delta/Jagged Ligand->Notch Binds AAK1 AAK1 AAK1->Notch Promotes Endocytosis & Signaling Numb Numb AAK1->Numb Phosphorylates Numb->Notch Inhibits NICD NICD TargetGenes Target Gene Transcription NICD->TargetGenes Activates GammaSecretase->NICD Releases SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

Caption: AAK1 positively regulates Notch signaling.

Conclusion

This compound is an essential tool for researchers studying the roles of AAK1 and BMP2K. As a structurally related but inactive control for the potent inhibitor SGC-AAK1-1, it enables the rigorous validation of experimental findings. This guide provides the necessary technical information, including quantitative data, detailed protocols, and pathway diagrams, to facilitate the effective use of this valuable chemical probe set in advancing our understanding of kinase biology and its implications in health and disease. While in vivo pharmacokinetic data for SGC-AAK1-1 is not yet publicly available, the provided in vitro and cellular characterization supports its use as a high-quality chemical probe for cell-based studies. Researchers are encouraged to consult the original publications for further details and to ensure the appropriate application of these compounds in their experimental systems.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sgc-aak1-1N, a negative control compound for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (bone morphogenetic protein 2-inducible kinase) inhibitor, Sgc-aak1-1. Understanding the appropriate concentration and application of both the active probe and its negative control is crucial for obtaining reliable and interpretable results in in vitro settings.

Introduction to this compound and Sgc-aak1-1

Sgc-aak1-1 is a valuable chemical probe for investigating the roles of AAK1 and BMP2K in cellular processes.[1][2] These serine/threonine kinases are implicated in clathrin-mediated endocytosis (CME), a fundamental process for internalizing cell surface receptors and other macromolecules. Through their kinase activity, AAK1 and BMP2K regulate the function of the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. Specifically, AAK1 phosphorylates the μ2 subunit of AP2 (AP2M1) at threonine 156, a modification that enhances the binding of AP2 to cargo proteins destined for internalization.[3][4][5]

Given their role in endocytosis, AAK1 and BMP2K are involved in various signaling pathways, including the Wnt and Notch pathways.[6] Dysregulation of these pathways is associated with numerous diseases, making AAK1 and BMP2K attractive targets for therapeutic development.

This compound serves as a structurally similar but biologically inactive control for Sgc-aak1-1. The use of this negative control is essential to distinguish the specific effects of AAK1/BMP2K inhibition from off-target or compound-specific effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its active counterpart, Sgc-aak1-1, to facilitate experimental design.

Compound Parameter Target Value Assay Type Reference
This compound IC50AAK11.8 µMBiochemical Assay
This compound IC50AAK111 µMAAK1 Activity Assay
Sgc-aak1-1 IC50AAK1270 nMCoupled Enzyme Assay
Sgc-aak1-1 KiAAK19.1 nMTR-FRET Binding Assay[6]
Sgc-aak1-1 KiBMP2K17 nMTR-FRET Binding Assay[6]
Sgc-aak1-1 IC50AAK1230 nMNanoBRET Cellular Assay[6]
Sgc-aak1-1 IC50BMP2K1.5 µMNanoBRET Cellular Assay[6]
Sgc-aak1-1 Recommended Cellular ConcentrationAAK1/BMP2KUp to 5 µMCellular Assays
Sgc-aak1-1 ECmax for p-AP2M1 downregulationAAK1~12.5 µMWestern Blot

Signaling Pathway

The diagram below illustrates the role of AAK1 in the Wnt signaling pathway, a key pathway modulated by Sgc-aak1-1. AAK1 acts as a negative regulator of Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. Inhibition of AAK1 by Sgc-aak1-1 leads to decreased LRP6 internalization, thereby enhancing Wnt signaling.

AAK1_Wnt_Signaling AAK1-Mediated Regulation of Wnt Signaling Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP6 Binds Dishevelled Dishevelled Frizzled_LRP6->Dishevelled Activates Endocytosis Clathrin-Mediated Endocytosis Frizzled_LRP6->Endocytosis Internalization GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Inhibits Beta_Catenin β-Catenin GSK3b_Axin_APC->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes Activates AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates AP2M1 Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Endocytosis Sgc_aak1_1 Sgc-aak1-1 Sgc_aak1_1->AAK1 Inhibits

AAK1's role in Wnt signaling inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro activity of Sgc-aak1-1 and its negative control, this compound.

Experimental_Workflow In Vitro Workflow for Sgc-aak1-1/N cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, HT1080) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Sgc-aak1-1 & this compound) Stock in DMSO Treatment 4. Treat Cells with Compounds (Dose-response and time-course) Compound_Prep->Treatment Cell_Seeding->Treatment Western_Blot 5a. Western Blot (p-AP2M1, Total AP2M1) Treatment->Western_Blot NanoBRET 5b. NanoBRET Assay (Target Engagement) Treatment->NanoBRET Luciferase_Assay 5c. Wnt Reporter Assay (Signaling Pathway Activity) Treatment->Luciferase_Assay Data_Analysis 6. Data Analysis (IC50, EC50 calculation) Western_Blot->Data_Analysis NanoBRET->Data_Analysis Luciferase_Assay->Data_Analysis Conclusion 7. Conclusion (Confirm on-target effects) Data_Analysis->Conclusion

References

Application Notes and Protocols for SGC-AAK1-1N in Western Blot Validation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: SGC-AAK1-1N Protocol for Western Blot Validation Audience: Researchers, scientists, and drug development professionals.

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a key step in the assembly of clathrin-coated pits.[2][3] AAK1 is also implicated in other significant signaling pathways, including the Wnt and Notch pathways.[4][5][6] Given its involvement in these fundamental cellular processes, AAK1 has emerged as a target for therapeutic intervention in various diseases, including neuropathic pain.[7]

SGC-AAK1-1 is a potent and selective chemical probe developed to inhibit AAK1 and the related kinase BMP2K.[1][8][9] To ensure that the observed cellular effects of SGC-AAK1-1 are specifically due to the inhibition of AAK1 and not a result of off-target effects or the chemical scaffold itself, a structurally similar but biologically inactive negative control, this compound, is essential.[1][10] These application notes provide a detailed protocol for using this compound alongside SGC-AAK1-1 in Western blot assays to validate the on-target activity of the probe.

Signaling Pathway and Experimental Design

AAK1's primary role in clathrin-mediated endocytosis is to regulate the function of the AP-2 complex. Inhibition of AAK1 is expected to decrease the phosphorylation of its substrate, AP2M1, at the Threonine 156 position (pAP2M1 Thr156). This can be effectively measured by Western blot.

WB_Workflow start Start: Seed Cells treatment Treat Cells: 1. Vehicle (DMSO) 2. This compound 3. SGC-AAK1-1 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Western Blot) sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-pAP2M1, anti-GAPDH) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Signal Detection sec_ab->detection analysis Data Analysis: Densitometry detection->analysis conclusion Conclusion: Validate On-Target Effect analysis->conclusion

References

Sgc-aak1-1N stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-AAK1-1 is a potent and selective chemical probe for Adaptor-Associated Kinase 1 (AAK1) and Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K).[1][2] As an ATP-competitive inhibitor, SGC-AAK1-1 is a valuable tool for investigating the cellular functions of AAK1 and BMP2K, particularly their roles in clathrin-mediated endocytosis and Wnt signaling pathways.[1][2] AAK1 has been identified as a negative regulator of Wnt signaling by promoting the internalization of the LRP6 co-receptor.[1] Inhibition of AAK1 by SGC-AAK1-1 leads to decreased phosphorylation of the µ2 subunit of the AP2 adaptor complex (AP2M1) at threonine 156, which in turn stabilizes β-catenin and activates Wnt-dependent transcription.[1][3]

This document provides detailed information on the stability, storage, and handling of SGC-AAK1-1, along with protocols for key in vitro and cellular assays to probe its biological activity. A structurally related compound, SGC-AAK1-1N, which is inactive against AAK1, is available as a negative control for experiments.[1]

Chemical Information

PropertyValue
Chemical Name N-(6-(3-((N,N-diethylsulfamoyl)amino)phenyl)-1H-indazol-3-yl)cyclopropanecarboxamide
Molecular Formula C21H25N5O3S
Molecular Weight 427.52 g/mol
CAS Number 2247894-32-0
Purity ≥98% (HPLC)

Stability and Storage

Proper storage and handling of SGC-AAK1-1 are crucial to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid form and in solution.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C2 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
DMSO Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 4°C2 weeksPrepare fresh for best results. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.

Solubility: SGC-AAK1-1 is soluble in DMSO up to 100 mM.

Signaling Pathway

SGC-AAK1-1 modulates the Wnt signaling pathway through the inhibition of AAK1. The following diagram illustrates the proposed mechanism of action.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd Binds LRP6 LRP6 Wnt->LRP6 Binds AP2 AP2 Complex AP2->LRP6 Promotes endocytosis Clathrin Clathrin AP2->Clathrin Recruits AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits AP2M1_P p-AP2M1 (T156) Destruction_Complex Destruction Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes Induces In_Vitro_Kinase_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of SGC-AAK1-1 and control start->prepare_compounds add_compounds Add compounds to 384-well plate prepare_compounds->add_compounds add_kinase_mix Add kinase mix to plate add_compounds->add_kinase_mix prepare_kinase_mix Prepare AAK1 enzyme and substrate mix prepare_kinase_mix->add_kinase_mix start_reaction Add ATP to initiate reaction add_kinase_mix->start_reaction incubate Incubate at RT for 1 hour start_reaction->incubate detect_adp Detect ADP production (e.g., ADP-Glo™) incubate->detect_adp read_plate Read luminescence detect_adp->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end Experimental_Logic start Start: Characterize SGC-AAK1-1 in_vitro_assay In Vitro Kinase Assay (Determine IC50 against AAK1) start->in_vitro_assay cellular_target_engagement Cellular Target Engagement (e.g., CETSA or NanoBRET™) in_vitro_assay->cellular_target_engagement Confirms biochemical potency downstream_signaling Downstream Signaling Assay (AP2M1 Phosphorylation) cellular_target_engagement->downstream_signaling Confirms target binding in cells functional_outcome Functional Outcome Assay (Wnt Signaling Reporter Assay) downstream_signaling->functional_outcome Links target inhibition to pathway modulation end Conclusion: SGC-AAK1-1 is a cell-active inhibitor of AAK1 that modulates Wnt signaling functional_outcome->end

References

Application Notes and Protocols for SGC-AAK1-1 Treatment in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SGC-AAK1-1, a potent and selective chemical probe for Adaptor Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K). This document details its mechanism of action, provides quantitative data for its use in cellular assays, and offers a protocol for its application in live-cell imaging experiments to study clathrin-mediated endocytosis (CME) and related signaling pathways.

Introduction

SGC-AAK1-1 is an ATP-competitive inhibitor of AAK1 and BMP2K, members of the Numb-associated kinase (NAK) family.[1][2] AAK1 plays a crucial role in regulating receptor-mediated endocytosis by binding to clathrin and phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the recognition and binding of cargo proteins.[1][3] By inhibiting AAK1, SGC-AAK1-1 serves as a valuable tool to investigate the dynamics of CME and its impact on various cellular processes, including Wnt and Notch signaling pathways.[1][4][5][6] This probe has demonstrated cellular activity, including the dose-dependent downregulation of AP2M1 phosphorylation at Threonine 156.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SGC-AAK1-1 from various biochemical and cellular assays.

Table 1: Biochemical Activity of SGC-AAK1-1

TargetAssay TypeParameterValueReference
AAK1Coupled Enzyme AssayIC50270 nM[7][8][9]
AAK1ATP Site Fluorescent Tracer DisplacementKi9.1 nM[7]
AAK1TR-FRET Binding DisplacementKi9 nM[4]
AAK1Isothermal Titration Calorimetry (ITC)KD120 nM[4][5]
BMP2KATP Site Fluorescent Tracer DisplacementKi17 nM[7]

Table 2: Cellular Activity and Target Engagement of SGC-AAK1-1

Cell LineAssay TypeParameterValueIncubation TimeReference
HEK293TNanoBRET Cellular Target Engagement (AAK1)IC50~240 nM2 hours[4][5]
HEK293TNanoBRET Cellular Target Engagement (BMP2K)IC501.5 µM2 hours[4][5]
HEK293TAP2M1 Thr156 Phosphorylation InhibitionECmax~12.5 µM2 hours[7]
HT1080WNT-driven BAR activity-Dose-dependent activation16 hours[4]
HT1080AP2M1 (T156) Phosphorylation Reduction-Significant reduction at 2.5 µM1 hour[4]
HEK293N-terminal nano luciferase-fused GAK bindingIC50> 10,000 nM2 hours[8]

Table 3: Kinase Selectivity Profile of SGC-AAK1-1 (at 1 µM)

KinaseParameterValueReference
RIOK1KD72 nM[7]
RIOK3KD290 nM[7]
PIP5K1CKD260 nM[7]
CDKL1KD880 nM[7]
MYLK2KD960 nM[7]

Note: The selectivity profiling was performed against a panel of approximately 400 kinases, with only the kinases listed above showing >50% inhibition.[7]

Signaling Pathway and Mechanism of Action

SGC-AAK1-1 inhibits AAK1, which is a key regulator of clathrin-mediated endocytosis. AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a critical step for the internalization of cargo proteins. By blocking this phosphorylation, SGC-AAK1-1 can modulate the endocytosis of various receptors, such as the Wnt co-receptor LRP6.[4][5][10] This leads to an accumulation of the receptor on the cell surface, thereby potentiating downstream signaling.

SGC_AAK1_1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LRP6 LRP6 Receptor Endocytosis Clathrin-Mediated Endocytosis LRP6->Endocytosis Internalized via AAK1 AAK1 AP2 AP2 Complex (AP2M1 subunit) AAK1->AP2 Phosphorylates Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Endocytosis Drives Wnt_Signaling Wnt Signaling (β-catenin stabilization) Endocytosis->Wnt_Signaling Downregulates SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

Caption: Mechanism of SGC-AAK1-1 in inhibiting clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Clathrin-Mediated Endocytosis

This protocol describes a general workflow for using SGC-AAK1-1 in live-cell imaging experiments to monitor its effect on the dynamics of clathrin-coated pits or the internalization of fluorescently labeled cargo.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged protein of interest (e.g., Clathrin-Light-Chain-GFP, AP2-GFP, or a fluorescently tagged receptor).

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES).

  • SGC-AAK1-1 (dissolved in DMSO to prepare a stock solution).

  • SGC-AAK1-1N (negative control, dissolved in DMSO).

  • DMSO (vehicle control).

  • Glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • A live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Reagent Preparation: Prepare fresh dilutions of SGC-AAK1-1, this compound, and DMSO in pre-warmed live-cell imaging medium. A typical final concentration for SGC-AAK1-1 is between 1-10 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Experimental Setup:

    • Place the dish/slide on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.

    • Locate a field of view with healthy, fluorescently labeled cells.

  • Baseline Imaging: Acquire images or a time-lapse series of the cells before treatment to establish a baseline of the dynamic process being studied (e.g., clathrin pit dynamics, cargo internalization).

  • Treatment: Carefully add the pre-warmed medium containing SGC-AAK1-1, this compound, or DMSO to the cells.

  • Post-Treatment Imaging: Immediately start acquiring images or a time-lapse series to monitor the effects of the treatment. The duration of imaging will depend on the specific biological question but can range from minutes to several hours. For studying effects on signaling pathways like Wnt, longer incubation times (e.g., 12-16 hours) may be necessary before imaging.[4]

  • Data Analysis: Analyze the acquired images to quantify changes in parameters such as the number and lifetime of clathrin-coated pits, the rate of cargo internalization, or changes in the localization of fluorescent reporters.

Live_Cell_Imaging_Workflow Start Start Seed_Cells Seed cells expressing fluorescent reporter Start->Seed_Cells Equilibrate Equilibrate cells on microscope stage Seed_Cells->Equilibrate Baseline_Imaging Acquire baseline time-lapse images Equilibrate->Baseline_Imaging Add_Treatment Add treatment to cells Baseline_Imaging->Add_Treatment Prepare_Treatments Prepare SGC-AAK1-1, negative control, and vehicle Prepare_Treatments->Add_Treatment Post_Treatment_Imaging Acquire post-treatment time-lapse images Add_Treatment->Post_Treatment_Imaging Analyze_Data Analyze image data (e.g., particle tracking, intensity changes) Post_Treatment_Imaging->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a live-cell imaging experiment with SGC-AAK1-1.

General Considerations and Best Practices

  • Solubility and Storage: SGC-AAK1-1 is soluble in DMSO.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[8]

  • Cytotoxicity: SGC-AAK1-1 has been shown to be non-cytotoxic at effective concentrations.[7] However, it is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions being used.

  • Controls: The use of both a negative control compound (this compound) and a vehicle control (DMSO) is crucial for interpreting the results accurately.[4][7]

  • Imaging Conditions: To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio. Consider using more photostable fluorescent proteins or dyes.

By following these guidelines and protocols, researchers can effectively utilize SGC-AAK1-1 as a tool to dissect the intricate roles of AAK1 and BMP2K in live-cell imaging studies of clathrin-mediated endocytosis and associated cellular signaling.

References

Troubleshooting & Optimization

How to determine the optimal concentration of Sgc-aak1-1N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Sgc-aak1-1N in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the negative control compound for SGC-AAK1-1, a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1) and BMP-2-inducible protein kinase (BMP2K).[1][2] SGC-AAK1-1 acts as an ATP-competitive kinase inhibitor. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a crucial process for internalizing molecules from the extracellular environment.[2][3] By inhibiting AAK1, SGC-AAK1-1 can modulate signaling pathways such as the Wnt and Notch pathways.[1][2][4] this compound is structurally similar to SGC-AAK1-1 but lacks significant inhibitory activity against AAK1 and BMP2K, making it an ideal experimental control.

Q2: Why is it crucial to use the negative control, this compound?

A2: Using a negative control like this compound is essential to ensure that the observed experimental effects are due to the specific inhibition of the target kinase (AAK1/BMP2K) by the active probe (SGC-AAK1-1) and not from off-target effects or the compound's chemical scaffold. Any cellular response observed with the active probe but not with the negative control can be more confidently attributed to the inhibition of the intended target.

Q3: What is a good starting concentration for this compound in cellular assays?

A3: For cellular experiments, a starting concentration for the active probe SGC-AAK1-1 is recommended to be up to 5 µM.[5] A similar concentration range should be used for the negative control, this compound, to ensure a direct comparison. However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How do I determine the optimal concentration of this compound for my experiment?

A4: The optimal concentration of this compound and its active counterpart, SGC-AAK1-1, should be determined empirically through a dose-response study in your specific cell line and assay. A common approach is to treat cells with a range of concentrations (e.g., 0.1 µM to 10 µM) and measure a relevant biological endpoint. This could be the phosphorylation of a downstream target of AAK1 (like AP2M1 at Thr156), a cell viability assay to check for toxicity, or a functional assay related to the signaling pathway you are investigating. The lowest concentration that gives a maximal effect with minimal cytotoxicity is generally considered optimal.

Q5: What are the known signaling pathways affected by AAK1 inhibition?

A5: AAK1 is known to be involved in several key signaling pathways:

  • Wnt Signaling: AAK1 negatively regulates Wnt signaling by promoting the clathrin-mediated endocytosis of the LRP6 receptor.[1] Inhibition of AAK1 can therefore lead to the activation of Wnt signaling.[1]

  • Notch Signaling: AAK1 is a positive regulator of the Notch pathway.[4] It interacts with the active form of Notch and is involved in its endocytic trafficking.[6][4]

  • Clathrin-Mediated Endocytosis (CME): AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the maturation of clathrin-coated pits.[3]

Data Presentation

Table 1: In Vitro and Cellular Activity of SGC-AAK1-1 and this compound

CompoundTargetAssay TypeIC50KiCellular Target Engagement (NanoBRET IC50)Recommended Cellular Concentration
SGC-AAK1-1AAK1Coupled Enzyme Assay270 nM[7][8]9.1 nM (AAK1), 17 nM (BMP2K)[2]230 nM (AAK1), 1.5 µM (BMP2K)[2]Up to 5 µM[5]
This compoundAAK1Activity Assay11 µM8.8 µM (AAK1)-Match concentration of active probe

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. NanoBRET: A cellular target engagement assay.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound via Dose-Response Experiment

This protocol outlines a general method to determine the optimal concentration of this compound and its active counterpart SGC-AAK1-1 for a cell-based experiment. The example endpoint is the assessment of cell viability (to rule out toxicity) and the phosphorylation of a downstream target (to confirm inhibition).

Materials:

  • This compound and SGC-AAK1-1

  • DMSO (for preparing stock solutions)

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well and 6-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

  • Reagents for Western blotting (lysis buffer, antibodies for p-AP2M1 (Thr156) and total AP2M1, loading control antibody like GAPDH or β-actin, secondary antibodies)

  • Protein quantification assay (e.g., BCA)

Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of both this compound and SGC-AAK1-1 in DMSO.

    • Store stocks at -20°C or as recommended by the supplier.

  • Cell Seeding:

    • For Cell Viability: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • For Western Blotting: Seed cells in a 6-well plate at a higher density to ensure sufficient protein can be harvested.

  • Compound Treatment:

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of SGC-AAK1-1 and this compound in cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). This should be consistent with the timing of the biological process you are studying.

  • Endpoint Analysis:

    • Cell Viability Assay (96-well plate):

      • Add the cell viability reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time.

      • Measure the absorbance or fluorescence using a plate reader.

      • Normalize the results to the DMSO-treated control cells to determine the percentage of viable cells at each concentration.

    • Western Blot Analysis (6-well plate):

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

      • Harvest the cell lysates and determine the protein concentration.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with primary antibodies against p-AP2M1 (Thr156), total AP2M1, and a loading control.

      • Incubate with the appropriate secondary antibodies and visualize the bands.

      • Quantify the band intensities to determine the ratio of phosphorylated to total AP2M1.

  • Data Analysis:

    • Plot the cell viability data against the log of the inhibitor concentration to identify any toxic concentrations.

    • Plot the normalized p-AP2M1 levels against the log of the inhibitor concentration to determine the IC50 for target inhibition in your cellular system.

    • The optimal concentration will be the lowest concentration of SGC-AAK1-1 that shows significant inhibition of p-AP2M1 without causing significant cell death. The corresponding concentration of this compound should be used as the negative control in future experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion stock Prepare 10 mM Stock Solutions (SGC-AAK1-1 & this compound in DMSO) seed Seed Cells in Plates (96-well & 6-well) dilute Create Serial Dilutions (e.g., 0.1-10 µM) seed->dilute treat Treat Cells with Compounds dilute->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate viability Cell Viability Assay (96-well) incubate->viability western Western Blot for p-AP2M1 (6-well) incubate->western analyze Analyze Data & Determine Optimal Concentration viability->analyze western->analyze

Caption: Workflow for determining the optimal concentration of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LRP6 LRP6 Receptor Endocytosis Clathrin-Mediated Endocytosis LRP6->Endocytosis internalization Notch Notch Receptor Notch_Signal Notch Signaling Notch->Notch_Signal activates AAK1 AAK1 AAK1->LRP6 promotes endocytosis of AAK1->Notch stabilizes active form AP2 AP2 Complex AAK1->AP2 phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin recruits Clathrin->Endocytosis mediates Wnt_Signal Wnt Signaling (β-catenin) Endocytosis->Wnt_Signal downregulates Sgc_aak1 SGC-AAK1-1 Sgc_aak1->AAK1 inhibits

Caption: AAK1 signaling pathways in Wnt and Notch regulation.

References

Technical Support Center: Interpreting Results with Sgc-aak1-1N as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sgc-aak1-1N as a negative control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as a negative control in my experiments?

A1: this compound is an essential tool for validating that the observed biological effects of the active probe, SGC-AAK1-1, are due to the inhibition of its intended targets, primarily AAK1 (AP2 associated kinase 1) and BMP2K.[1][2] this compound is structurally very similar to SGC-AAK1-1 but is significantly less active against these kinases.[2][3] Therefore, any cellular phenotype observed with SGC-AAK1-1 but not with this compound at the same concentration can be more confidently attributed to the inhibition of AAK1/BMP2K, rather than off-target effects or non-specific compound activity.

Q2: What are the primary molecular targets of the active probe, SGC-AAK1-1?

A2: The primary targets of SGC-AAK1-1 are Adaptor-Associated Kinase 1 (AAK1) and BMP-2-inducible kinase (BMP2K/BIKE).[4][5] It acts as a potent, ATP-competitive inhibitor of these kinases.[6]

Q3: How does AAK1 function in cellular signaling?

A3: AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[4] It phosphorylates the μ2 subunit of the AP-2 adaptor complex (AP2M1), which is a key step in the recruitment of cargo to clathrin-coated pits.[7][8][9] Through its role in CME, AAK1 is involved in regulating important signaling pathways, including the Wnt and Notch pathways.[2][4][7][10] In the Wnt pathway, AAK1 has been identified as a negative regulator by promoting the internalization of the LRP6 receptor.[2][4][11] In the Notch pathway, AAK1 is considered a positive regulator, acting upstream of γ-secretase cleavage to stabilize the active form of Notch.[7][12]

Q4: What are the key differences in potency between SGC-AAK1-1 and this compound?

A4: SGC-AAK1-1 is a potent inhibitor of AAK1 with a Ki of 9.1 nM and an IC50 of 270 nM in biochemical assays.[4][5] In contrast, its negative control, this compound, has a significantly higher IC50 of 1.8 µM for AAK1, demonstrating its suitability as an inactive control.[13][14]

Data Presentation

Table 1: Biochemical Potency of SGC-AAK1-1 and this compound

CompoundTargetAssay TypeKiIC50
SGC-AAK1-1AAK1TR-FRET9.1 nM[4]270 nM[5]
BMP2KTR-FRET17 nM[4]-
This compoundAAK1--1.8 µM[13][14]

Table 2: Cellular Target Engagement of SGC-AAK1-1

CompoundTargetAssay TypeCellular IC50
SGC-AAK1-1AAK1NanoBRET230 nM[4]
BMP2KNanoBRET1.5 µM[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected activity observed with the negative control, this compound. 1. High Concentration: The concentration of this compound used may be too high, leading to off-target effects. Even inactive controls can show activity at high concentrations.1. Perform a dose-response experiment with both SGC-AAK1-1 and this compound to determine the optimal concentration window where the active probe shows an effect and the negative control does not.
2. Off-target Effects: this compound, despite being a good negative control for AAK1, might have off-target activities at high concentrations.2. Consult kinome scan data for SGC-AAK1-1 to identify potential off-targets and consider if the observed phenotype could be related to inhibition of other kinases.[6]
3. Compound Purity/Integrity: The compound may have degraded or be impure.3. Ensure proper storage of the compound as recommended by the supplier. If in doubt, obtain a fresh stock of the compound.
No difference in phenotype observed between SGC-AAK1-1 and this compound. 1. Cellular Permeability: The compounds may not be effectively entering the cells.1. Use a positive control experiment, such as monitoring the phosphorylation of AP2M1, to confirm cellular activity of SGC-AAK1-1.
2. Target Not Involved: The observed phenotype may not be mediated by AAK1 or BMP2K.2. Consider alternative signaling pathways that might be responsible for the observed phenotype. Use other tool compounds or genetic approaches (e.g., siRNA) to validate the role of AAK1.
3. Incorrect Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of AAK1 inhibition.3. Optimize assay conditions, such as incubation time and readout sensitivity.
High background signal in cellular assays. 1. Non-specific Binding: The compounds may be binding non-specifically to cellular components.1. Include appropriate vehicle controls (e.g., DMSO) in all experiments.
2. Assay Interference: The compounds may be interfering with the assay technology (e.g., fluorescence or luminescence).2. Run control experiments without cells to check for direct compound interference with the assay reagents.

Experimental Protocols

Western Blot for Phospho-AP2M1 (Thr156)

This protocol is designed to assess the cellular activity of SGC-AAK1-1 by measuring the phosphorylation of a direct AAK1 substrate, AP2M1.

Materials:

  • Cells (e.g., HEK293T, HT1080)

  • SGC-AAK1-1 and this compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of SGC-AAK1-1, this compound, or DMSO (vehicle control) for the desired time (e.g., 2 hours).[1][2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AP2M1 to confirm equal protein loading.

NanoBRET™ Target Engagement Assay

This assay measures the binding of SGC-AAK1-1 to AAK1 in live cells.

Materials:

  • HEK293T cells

  • Plasmid encoding AAK1-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • SGC-AAK1-1 and this compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Transfection: Transfect HEK293T cells with the AAK1-NanoLuc® fusion vector.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Compound and Tracer Addition: Add the test compounds (SGC-AAK1-1, this compound, or vehicle) at various concentrations to the wells. Then, add the NanoBRET™ tracer. Incubate for 2 hours.[15]

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

  • Data Acquisition: Measure the BRET signal using a luminometer capable of detecting both donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing the target protein (e.g., AAK1)

  • SGC-AAK1-1 and this compound

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with SGC-AAK1-1, this compound, or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.[16][17]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble AAK1 by western blot.

  • Data Analysis: Plot the amount of soluble AAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of SGC-AAK1-1 (but not this compound) indicates target engagement and stabilization.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assay Downstream Assays cluster_interpretation Interpretation Logic SGC_AAK1_1 SGC-AAK1-1 WB Western Blot (p-AP2M1) SGC_AAK1_1->WB NanoBRET NanoBRET (Target Engagement) SGC_AAK1_1->NanoBRET CETSA CETSA (Target Stabilization) SGC_AAK1_1->CETSA Phenotype Phenotypic Assay SGC_AAK1_1->Phenotype Interpretation On-Target Effect? SGC_AAK1_1->Interpretation Effect Observed SGC_AAK1_1N This compound (Negative Control) SGC_AAK1_1N->WB SGC_AAK1_1N->NanoBRET SGC_AAK1_1N->CETSA SGC_AAK1_1N->Phenotype SGC_AAK1_1N->Interpretation No Effect Vehicle Vehicle (e.g., DMSO) Vehicle->WB Vehicle->NanoBRET Vehicle->CETSA Vehicle->Phenotype Phenotype->Interpretation Conclusion Conclusion: Phenotype is likely due to AAK1/BMP2K inhibition. Interpretation->Conclusion

Caption: Experimental workflow for using this compound as a negative control.

wnt_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd binds LRP6 LRP6 Wnt->LRP6 binds Dvl Dvl Fzd->Dvl GSK3b GSK3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds AAK1 AAK1 AP2 AP2 AAK1->AP2 phosphorylates Clathrin Clathrin AP2->Clathrin Clathrin->LRP6 mediates endocytosis TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1

Caption: AAK1's role in the Wnt signaling pathway.

notch_signaling cluster_membrane_notch Plasma Membrane cluster_cytoplasm_notch Cytoplasm cluster_nucleus_notch Nucleus Ligand Ligand (e.g., Delta) Notch Notch Receptor Ligand->Notch binds ADAM ADAM Protease Notch->ADAM cleavage Rab5 Rab5-positive endosome Notch->Rab5 targeted to GammaSecretase γ-Secretase ADAM->GammaSecretase cleavage NICD NICD GammaSecretase->NICD releases CSL CSL NICD->CSL translocates and binds AAK1_notch AAK1 Eps15b Eps15b AAK1_notch->Eps15b interacts AAK1_notch->Rab5 promotes localization Eps15b->Notch promotes endocytosis Coactivators Co-activators CSL->Coactivators TargetGenes_notch Target Gene Expression Coactivators->TargetGenes_notch activate SGC_AAK1_1_notch SGC-AAK1-1 SGC_AAK1_1_notch->AAK1_notch

Caption: AAK1's role in the Notch signaling pathway.

References

Validation & Comparative

Validating AAK1 Inhibitor Specificity: A Comparative Guide to SGC-AAK1-1 and its Negative Control, SGC-AAK1-1N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, SGC-AAK1-1, with its structurally related negative control, SGC-AAK1-1N. The use of a matched negative control is a critical component in validating that the observed biological effects of an inhibitor are due to the specific inhibition of the intended target. This guide presents key experimental data, detailed protocols, and visual workflows to assist researchers in the rigorous validation of their AAK1-related findings.

Introduction to AAK1 and the Importance of Specificity

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2][3] AAK1 regulates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the assembly of clathrin coats and the internalization of cargo.[2][4][5] Given its involvement in fundamental cellular trafficking and signaling pathways, AAK1 has emerged as a potential therapeutic target for a range of conditions, including neuropathic pain and viral infections.[2][4][5][6][7]

When utilizing chemical probes like SGC-AAK1-1 to investigate the biological functions of AAK1, it is imperative to demonstrate that the observed cellular or physiological effects are a direct result of AAK1 inhibition and not due to off-target activities. This is where a negative control, such as this compound, becomes indispensable. This compound is a close structural analog of SGC-AAK1-1 but is significantly less active against AAK1.[8][9] By comparing the effects of the active compound to the inactive one, researchers can confidently attribute the biological outcomes to the specific inhibition of AAK1.

Comparative Analysis: SGC-AAK1-1 vs. This compound

The following tables summarize the quantitative data comparing the activity and selectivity of SGC-AAK1-1 and its negative control, this compound.

Table 1: Biochemical Activity and Cellular Target Engagement
ParameterSGC-AAK1-1This compoundAssay TypeReference
AAK1 Ki 9.1 nM~2 µMTR-FRET Binding Displacement[8]
BMP2K Ki 17 nM>10 µMTR-FRET Binding Displacement[1]
AAK1 IC50 (enzymatic) 270 nM11 µMCoupled Enzyme Assay[8]
AAK1 IC50 (cellular) 230 nM>10 µMNanoBRET Target Engagement[1]
BMP2K IC50 (cellular) 1.5 µM>10 µMNanoBRET Target Engagement[1]
Table 2: Kinome-Wide Selectivity Profile
AssaySGC-AAK1-1 (at 1 µM)This compoundKey FindingsReference
KINOMEscan (DiscoverX) Highly selective. Only 3 off-targets (RIOK1, RIOK3, PIP5K1C) with KD < 30-fold of AAK1 KD.Not reported, but expected to be inactive.SGC-AAK1-1 demonstrates a clean kinome profile, minimizing the likelihood of off-target effects.[1][10]
Inhibition >50% at 1 µM 5 out of ~400 kinasesNot reported.Confirms high selectivity of SGC-AAK1-1 across the kinome.

Visualizing Pathways and Workflows

AAK1's Role in Clathrin-Mediated Endocytosis

AAK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit assembles AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 inhibits

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Inhibitor Specificity Validation

Validation_Workflow Hypothesis Hypothesis: Phenotype is AAK1-dependent Experiment Cell-Based Assay Hypothesis->Experiment Treatment_Active Treat with SGC-AAK1-1 Experiment->Treatment_Active Treatment_Negative Treat with this compound Experiment->Treatment_Negative Treatment_Vehicle Treat with Vehicle (e.g., DMSO) Experiment->Treatment_Vehicle Observation Observe Phenotype Treatment_Active->Observation Treatment_Negative->Observation Treatment_Vehicle->Observation Conclusion Conclusion Observation->Conclusion

Caption: Workflow for validating on-target effects using an active probe and a negative control.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from methodologies used to assess the cellular potency of SGC-AAK1-1.[11]

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a fusion construct of the target kinase (e.g., AAK1 or BMP2K) and NanoLuc® (NLuc) luciferase.

  • Cell Plating: Transfected cells are plated in 96-well plates and incubated.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (SGC-AAK1-1 or this compound) and a cell-permeable fluorescent energy transfer probe (tracer).

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. The NLuc luciferase emits light, which excites the fluorescent tracer if it is bound to the kinase.

  • Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. IC50 values are calculated from the dose-response curves.

KINOMEscan™ Selectivity Profiling

This protocol describes a common method for assessing the selectivity of kinase inhibitors across the human kinome.[10]

  • Assay Principle: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of DNA-tagged kinases.

  • Compound Incubation: The test compound (SGC-AAK1-1) is incubated with the kinase panel.

  • Binding and Quantification: Kinases that bind to the compound are separated from those that do not. The amount of each kinase bound to the compound is quantified using qPCR of the DNA tags.

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. Dissociation constants (KD) can also be determined.

Cellular AP2M1 Phosphorylation Assay

This assay is used to confirm the functional activity of AAK1 inhibitors in a cellular context by measuring the phosphorylation of a known AAK1 substrate.[8]

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T or HT1080) is cultured and treated with various concentrations of the AAK1 inhibitor (SGC-AAK1-1) or the negative control (this compound) for a defined period (e.g., 2 hours).[8]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated AP2M1 (at Thr156) and a primary antibody for total AP2M1 as a loading control.

  • Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme. The intensity of the phosphorylated AP2M1 band is normalized to the total AP2M1 band to determine the extent of inhibition.

Conclusion

References

SGC-AAK1-1: A Comparative Guide to Confirming On-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-AAK1-1, a potent and selective chemical probe for Adaptor-Associated Kinase 1 (AAK1), with other alternatives. It includes supporting experimental data and detailed protocols to aid researchers in confirming its on-target effects.

SGC-AAK1-1 is a valuable tool for studying the biological functions of AAK1, a serine/threonine kinase involved in crucial cellular processes like clathrin-mediated endocytosis, Wnt signaling, and Notch signaling.[1][2] Its high potency and well-characterized selectivity profile make it a superior choice over many other kinase inhibitors for specifically investigating the downstream consequences of AAK1 inhibition.

On-Target Potency and Cellular Activity

SGC-AAK1-1 demonstrates high potency against AAK1 in biochemical assays and effectively engages the target in cellular contexts.[3][4][5] A closely related but inactive compound, SGC-AAK1-1N, is available as a negative control to distinguish on-target from off-target effects.[1][3]

Compound Target Ki (nM) IC50 (nM) Cellular IC50 (NanoBRET, nM)
SGC-AAK1-1AAK19.1[1], 9[4][5]270[4][5]230[1]
BMP2K17[1]1500[1]
This compoundAAK1>10,000>10,000

Table 1: Biochemical and Cellular Potency of SGC-AAK1-1 and its Negative Control.

One of the key functions of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156 (Thr156), a critical step in clathrin-mediated endocytosis.[6][7] SGC-AAK1-1 has been shown to effectively inhibit this phosphorylation event in cells.[3][4][8]

AAK1 Signaling Pathways

AAK1 plays a significant role in multiple signaling pathways. Its inhibition by SGC-AAK1-1 can be used to probe these pathways.

AAK1_Signaling cluster_CME Clathrin-Mediated Endocytosis cluster_Wnt Wnt Signaling cluster_Notch Notch Signaling Clathrin Clathrin Endocytosis Endocytosis Clathrin->Endocytosis AP2 AP2 Complex AP2M1_P p-AP2M1 (Thr156) AP2->AP2M1_P AAK1_CME AAK1 AAK1_CME->AP2 phosphorylates Cargo Cargo Proteins Cargo->Clathrin AP2M1_P->Cargo recruits Wnt Wnt LRP6 LRP6 Wnt->LRP6 binds AAK1_Wnt AAK1 LRP6->AAK1_Wnt activates LRP6_Endo LRP6 Endocytosis (Signal Termination) AAK1_Wnt->LRP6_Endo promotes Beta_Catenin β-catenin stabilization LRP6_Endo->Beta_Catenin inhibits Notch Notch Receptor AAK1_Notch AAK1 Notch->AAK1_Notch interacts with Eps15b Eps15b AAK1_Notch->Eps15b interacts with Notch_Activation Notch Activation Eps15b->Notch_Activation promotes SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1_CME SGC_AAK1_1->AAK1_Wnt SGC_AAK1_1->AAK1_Notch

Figure 1: AAK1 Signaling Pathways and the inhibitory effect of SGC-AAK1-1.

Comparative Selectivity Profile

A critical aspect of a chemical probe is its selectivity. SGC-AAK1-1 has been profiled against a large panel of kinases and shows high selectivity.

Compound Primary Target(s) Off-Targets (KD < 1µM) Screening Method
SGC-AAK1-1AAK1, BMP2KRIOK1 (72 nM), RIOK3 (290 nM), PIP5K1C (260 nM), CDKL1 (880 nM), MYLK2 (960 nM)[1][8][9]KINOMEscan (403 kinases)[9]
LX9211 (BMS-986176)AAK1Information not readily available in public domainProprietary
BaricitinibJAK1, JAK2AAK1, BMP2K, GAK, STK16[6][10]Various

Table 2: Comparative Selectivity of AAK1 Inhibitors.

Experimental Protocols

To assist researchers in independently verifying the on-target effects of SGC-AAK1-1, detailed protocols for key experiments are provided below.

TR-FRET Binding Assay for AAK1

This assay measures the binding affinity of the inhibitor to the target kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the displacement of a fluorescent tracer from the ATP binding pocket of the kinase by a competitive inhibitor.

  • Materials:

    • Recombinant AAK1 kinase

    • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher)

    • GSK-kinetin-488 tracer (Thermo Fisher)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • SGC-AAK1-1 and control compounds

  • Procedure:

    • Prepare a serial dilution of SGC-AAK1-1.

    • In a 384-well plate, add AAK1 kinase and the Eu-anti-GST antibody.

    • Add the serially diluted SGC-AAK1-1 or DMSO vehicle control.

    • Add the GSK-kinetin-488 tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and 665 nm with excitation at 340 nm.

    • Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀.

NanoBRET Cellular Target Engagement Assay

This assay confirms that the inhibitor can enter cells and bind to its target.[3]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the engagement of an inhibitor with a NanoLuc® luciferase-tagged kinase in live cells.

  • Materials:

    • HEK293T cells

    • Plasmid encoding AAK1-NanoLuc® fusion protein

    • NanoBRET™ Tracer K-10 (Promega)

    • NanoBRET™ Nano-Glo® Substrate (Promega)

    • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher)

    • SGC-AAK1-1 and control compounds

  • Procedure:

    • Transfect HEK293T cells with the AAK1-NanoLuc® plasmid.

    • 24 hours post-transfection, seed the cells into a 96-well plate.

    • Prepare a serial dilution of SGC-AAK1-1.

    • Add the NanoBRET™ Tracer K-10 to the cells, followed by the serially diluted SGC-AAK1-1.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® Substrate.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.

    • Calculate the BRET ratio and plot against inhibitor concentration to determine the cellular IC₅₀.

Western Blot for Phospho-AP2M1 (Thr156)

This assay provides direct evidence of the inhibition of AAK1 kinase activity in cells.[3]

  • Principle: Western blotting is used to detect the levels of phosphorylated AP2M1 (the substrate of AAK1) in cell lysates after treatment with the inhibitor.

  • Materials:

    • HT1080 or HEK293T cells

    • SGC-AAK1-1, this compound (negative control), and DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1 or a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with various concentrations of SGC-AAK1-1, this compound, or DMSO for 1-2 hours.

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_phenotypic Phenotypic Assays TR_FRET TR-FRET Binding Assay KinomeScan KINOMEscan Selectivity TR_FRET->KinomeScan Assess Selectivity NanoBRET NanoBRET Target Engagement KinomeScan->NanoBRET Confirm Cellular Binding Western_Blot p-AP2M1 Western Blot NanoBRET->Western_Blot Verify Target Inhibition Wnt_Assay Wnt Pathway Reporter Assay Western_Blot->Wnt_Assay Measure Downstream Effect Endocytosis_Assay Endocytosis Assay (e.g., Transferrin Uptake) Wnt_Assay->Endocytosis_Assay Functional Consequence Confirm_On_Target Confirm On-Target Effects Endocytosis_Assay->Confirm_On_Target Start Start: Characterize SGC-AAK1-1 Start->TR_FRET Determine Ki

Figure 2: Experimental workflow for confirming on-target effects of SGC-AAK1-1.

References

Sgc-aak1-1N: A Verified Inactive Control for AAK1 Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in kinase signaling and drug discovery, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for rigorous experimental design and unambiguous interpretation of results. This guide provides a comparative analysis of Sgc-aak1-1N, the negative control for the potent AAK1/BMP2K inhibitor SGC-AAK1-1, supported by experimental data demonstrating its lack of significant activity.

This compound is a close structural analog of SGC-AAK1-1 that is intentionally designed to be inactive against the Adaptor-Associated Kinase 1 (AAK1) and its close homolog, BMP-2 inducible kinase (BMP2K).[1] This makes it an ideal tool for control experiments, enabling researchers to distinguish the on-target effects of AAK1 inhibition from potential off-target or compound-specific effects.

Comparative Analysis of In Vitro Activity

Biochemical assays are fundamental in determining the direct interaction and inhibitory potential of a compound against its target kinase. This compound has been extensively profiled in such assays alongside its active counterpart, SGC-AAK1-1, consistently demonstrating a significant lack of inhibitory activity.

CompoundAssay TypeTargetIC50KiKd
This compound Coupled Enzyme AssayAAK1> 10 µM[2]--
SGC-AAK1-1 Coupled Enzyme AssayAAK1270 nM[2]--
This compound TR-FRET Binding AssayAAK1-2 µM[3]8.8 µM[4]
SGC-AAK1-1 TR-FRET Binding AssayAAK1-9.1 nM[5]26 nM[4]
This compound TR-FRET Binding AssayBMP2K-> 10 µM[4]> 10 µM[4]
SGC-AAK1-1 TR-FRET Binding AssayBMP2K-17 nM[5]930 nM[4]

As the data clearly indicates, this compound exhibits inhibitory and binding constants in the micromolar range, several orders of magnitude higher than the nanomolar potency of SGC-AAK1-1, confirming its "inactive" designation at concentrations where SGC-AAK1-1 is fully active.

Cellular Target Engagement

To confirm that the lack of biochemical activity translates to a cellular context, target engagement assays are crucial. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a target protein within living cells.

CompoundAssay TypeCell LineTargetCellular IC50
This compound NanoBRETHEK293TAAK1> 10 µM
SGC-AAK1-1 NanoBRETHEK293TAAK1230 nM[5]
SGC-AAK1-1 NanoBRETHEK293TBMP2K1.5 µM[5]

Consistent with the in vitro data, this compound does not significantly engage AAK1 in a cellular environment at concentrations where SGC-AAK1-1 shows potent binding.

AAK1 Signaling Pathways

AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME)[5]. It phosphorylates the µ2 subunit of the AP-2 adaptor complex, a critical step for the internalization of cargo proteins. AAK1 has also been identified as a negative regulator of the Wnt signaling pathway by promoting the endocytosis of the LRP6 receptor[1][5].

AAK1_Signaling_Pathway AAK1 in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruitment AP2_Complex AP-2 Complex Phospho_AP2 Phosphorylated AP-2 (p-µ2) AP2_Complex->Phospho_AP2 Endocytic_Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytic_Vesicle AAK1 AAK1 AAK1->AP2_Complex Phosphorylates µ2 subunit Phospho_AP2->Cargo_Receptor Increased affinity

Figure 1: AAK1-mediated phosphorylation of the AP-2 complex in clathrin-mediated endocytosis.

Experimental Workflow and Protocols

The following are detailed methodologies for the key experiments cited in this guide.

TR-FRET Binding Displacement Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure the binding affinity of a compound to a kinase.

TR_FRET_Workflow TR-FRET Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - AAK1 Kinase (GST-tagged) - Europium-labeled anti-GST Ab (Donor) - Fluorescent Tracer (Acceptor) - Test Compounds (this compound, SGC-AAK1-1) Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of test compounds into 384-well plate Prepare_Reagents->Dispense_Compounds Add_Kinase_Ab Add AAK1 kinase and Eu-anti-GST antibody mixture Dispense_Compounds->Add_Kinase_Ab Add_Tracer Add fluorescent tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at room temperature for 60 minutes Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Analyze data to determine Ki values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for a TR-FRET kinase binding assay.

Protocol:

  • Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: A serial dilution of the test compounds (this compound and SGC-AAK1-1) is prepared in DMSO and then diluted in kinase buffer before being dispensed into a 384-well assay plate.

  • Kinase and Antibody Addition: A mixture of GST-tagged AAK1 kinase and a Europium-labeled anti-GST antibody (donor fluorophore) is added to the wells containing the compounds.

  • Tracer Addition: A fluorescently labeled, ATP-competitive tracer (acceptor fluorophore) that binds to AAK1 is added to all wells.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor to donor emission is calculated.

  • Data Analysis: The decrease in the FRET signal with increasing compound concentration is used to calculate the Ki value, representing the binding affinity of the compound.

Coupled Enzyme Assay

This assay measures the enzymatic activity of AAK1 by coupling the consumption of ATP to a detectable signal.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing AAK1 enzyme, a peptide substrate derived from the AP-2 µ2 subunit, and ATP in a suitable buffer (e.g., 15 mM MOPS pH 7.5, 2 mM MgCl2, 0.004% Triton X-100).[1]

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.

  • Detection: The amount of ADP produced, which is proportional to AAK1 activity, is measured using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase system with NADH oxidation monitoring, or a system that converts Amplex Red to a fluorescent product).

  • Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.

NanoBRET Cellular Target Engagement Assay

This assay measures the ability of a compound to bind to AAK1 within living cells.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing AAK1 fused to NanoLuc luciferase. The cells are then seeded into 384-well plates.

  • Tracer and Compound Addition: The cells are treated with a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of AAK1, followed by the addition of the test compounds at various concentrations.

  • Incubation: The plate is incubated to allow the compounds and tracer to enter the cells and reach binding equilibrium with the NanoLuc-AAK1 fusion protein.

  • Detection: The NanoBRET signal is measured on a plate reader. The BRET ratio is calculated from the emission of the acceptor (tracer) and the donor (NanoLuc).

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 value is determined by plotting the BRET ratio against the compound concentration, representing the compound's potency in a cellular context.

Conclusion

The comprehensive experimental data from biochemical and cellular assays unequivocally demonstrate that this compound is inactive against AAK1 at concentrations where its counterpart, SGC-AAK1-1, is a potent inhibitor. This makes this compound an essential and reliable negative control for researchers investigating the cellular functions of AAK1 and for validating the on-target effects of AAK1 inhibitors. The use of this well-characterized probe set will undoubtedly contribute to more robust and reproducible findings in the field.

References

Differentiating AAK1/BMP2K Inhibition: A Comparative Guide to SGC-AAK1-1 and its Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of Adaptor-Associated Kinase 1 (AAK1) and BMP-2-Inducible Kinase (BMP2K) in cellular processes, the chemical probe SGC-AAK1-1 offers a potent and selective tool. However, to ensure that observed biological effects are specifically due to the inhibition of AAK1 and BMP2K, it is crucial to use a proper negative control. This guide provides a detailed comparison of SGC-AAK1-1 and its structurally similar but biologically inactive control, SGC-AAK1-1N, highlighting how the latter helps to distinguish on-target effects from off-target phenomena.

AAK1 and BMP2K are members of the Numb-associated kinase (NAK) family and are involved in critical cellular processes, including clathrin-mediated endocytosis and the regulation of signaling pathways such as Wnt and Notch.[1][2][3] SGC-AAK1-1 is a potent, ATP-competitive dual inhibitor of AAK1 and BMP2K.[1][2][4] To validate that the cellular effects observed with SGC-AAK1-1 are a direct consequence of AAK1 and BMP2K inhibition, this compound was developed. This compound is structurally very similar to SGC-AAK1-1 but lacks significant inhibitory activity against AAK1 and BMP2K, making it an ideal negative control.[4][5]

Quantitative Comparison of Inhibitor Activity

The following tables summarize the quantitative data comparing the in vitro and in-cell activity of SGC-AAK1-1 and its negative control, this compound.

Table 1: In Vitro Biochemical Potency

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
SGC-AAK1-1AAK1TR-FRET9.1[1]270[6][7]
BMP2KTR-FRET17[1]-
This compoundAAK1--1,800[8][9]
BMP2K->10,000[4]-

Table 2: Cellular Target Engagement and Activity

CompoundTargetAssay TypeIC₅₀ (nM)Cellular Effect
SGC-AAK1-1AAK1NanoBRET230[1]Inhibition of AP2M1 phosphorylation[6][10]
BMP2KNanoBRET1,500[1]Activation of Wnt signaling[6]
This compoundAAK1->10,000No significant effect on AP2M1 phosphorylation or Wnt signaling

Table 3: Kinase Selectivity Profile of SGC-AAK1-1

Data from a KINOMEscan assay at 1 µM against 403 kinases.

Off-Target KinaseKD (nM)
RIOK172[1][11]
PIP5K1C260[1][11]
RIOK3290[1][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of the key experimental protocols used to characterize SGC-AAK1-1 and this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is used to determine the binding affinity (Kᵢ) of an inhibitor to its target kinase.

  • Reagents: Recombinant kinase (AAK1 or BMP2K), a fluorescent tracer that binds to the ATP pocket, and the test compound (SGC-AAK1-1 or this compound).

  • Procedure: The kinase, tracer, and varying concentrations of the test compound are incubated together in a microplate.

  • Detection: A lanthanide-based donor fluorophore on the kinase excites a fluorescent acceptor on the tracer when in close proximity, resulting in a FRET signal.

  • Analysis: The test compound competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal. The Kᵢ is calculated from the dose-response curve.[2]

NanoBRET™ Target Engagement Assay

This live-cell assay measures the apparent affinity of a compound for its target kinase within a physiological context.[12][13]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (AAK1 or BMP2K) fused to NanoLuc® luciferase.

  • Procedure: The transfected cells are plated and treated with varying concentrations of the test compound, followed by the addition of a cell-permeable fluorescent tracer.

  • Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-kinase fusion protein (donor) and the fluorescent tracer (acceptor) bound to the kinase's ATP pocket.

  • Analysis: The test compound displaces the tracer, leading to a decrease in the BRET signal. The IC₅₀ value, representing the concentration of the compound that reduces the BRET signal by 50%, is determined from the dose-response curve.[1][5]

Cellular Phosphorylation Assay (Western Blot)

This assay is used to assess the functional consequence of kinase inhibition in cells by measuring the phosphorylation of a known substrate.

  • Cell Treatment: Cells (e.g., HT1080 or HEK293T) are treated with different concentrations of SGC-AAK1-1 or this compound for a specified time.[6][10]

  • Lysate Preparation: Cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate (e.g., phospho-AP2M1 at Threonine 156) and the total amount of the substrate.

  • Analysis: The signal intensity of the phosphorylated substrate is normalized to the total substrate to determine the extent of inhibition.[6][10]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway involving AAK1 and the experimental workflow for differentiating on-target from off-target effects.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LRP6 LRP6 Beta_Catenin β-catenin LRP6->Beta_Catenin Degradation Degradation LRP6->Degradation Clathrin Clathrin Clathrin->LRP6 mediates endocytosis AP2 AP2 Complex AP2->Clathrin recruits AAK1 AAK1 AAK1->AP2 phosphorylates (AP2M1) Wnt Wnt Wnt->LRP6 binds Beta_Catenin->Degradation prevents SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 inhibits

Caption: AAK1's role in the Wnt signaling pathway.

Experimental_Workflow cluster_treatment Cellular Experiment cluster_assay Assay and Analysis Cells Cells expressing AAK1/BMP2K Treatment_A Treat with SGC-AAK1-1 Treatment_B Treat with this compound (Negative Control) Untreated Untreated Control Phenotypic_Assay Measure Phenotypic Endpoint (e.g., AP2M1 phosphorylation, Wnt activity) Treatment_A->Phenotypic_Assay Treatment_B->Phenotypic_Assay Untreated->Phenotypic_Assay Result_A Phenotypic Effect Observed Phenotypic_Assay->Result_A SGC-AAK1-1 Result_B No Phenotypic Effect Phenotypic_Assay->Result_B This compound Result_C Baseline Phenotypic_Assay->Result_C Untreated Conclusion Conclusion: Observed effect is due to AAK1/BMP2K inhibition Result_A->Conclusion Result_B->Conclusion

Caption: Workflow for validating on-target effects.

Conclusion

The use of this compound as a negative control is indispensable for attributing a cellular phenotype specifically to the inhibition of AAK1 and BMP2K. By comparing the effects of the active probe SGC-AAK1-1 with its inactive counterpart, researchers can confidently differentiate on-target pharmacological effects from potential off-target activities or compound-specific artifacts. This rigorous approach is essential for the validation of AAK1 and BMP2K as therapeutic targets and for the interpretation of studies investigating their roles in health and disease.

References

SGC-AAK1-1N: A Tool for Deciphering Inhibitor Scaffold Effects in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development, particularly in the design of kinase inhibitors, the molecular scaffold of a compound is a critical determinant of its potency, selectivity, and overall pharmacological profile. Understanding how subtle changes to this core structure impact biological activity is paramount. SGC-AAK1-1N, the inactive analog of the potent AAK1/BMP2K inhibitor SGC-AAK1-1, serves as an exemplary tool for researchers to investigate these very scaffold effects, providing a crucial negative control to validate biological findings and ensure that observed effects are due to specific target inhibition rather than off-target or scaffold-related phenomena.

This guide provides a comparative analysis of SGC-AAK1-1 and its negative control, this compound, highlighting how this pair of compounds can be used to dissect the biological roles of the Adaptor-Associated Kinase 1 (AAK1).

The Role of AAK1 in Cellular Signaling

AAK1 is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis (CME).[1] This process is fundamental for the internalization of cell surface receptors and other cargo. AAK1's key function involves the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, which stimulates the binding of cargo proteins and facilitates the formation of clathrin-coated pits.[2] Through its role in CME, AAK1 is implicated in the regulation of critical signaling pathways, including the Wnt and Notch pathways.[1][3][4] Given its involvement in these diverse processes, AAK1 has emerged as a potential therapeutic target for a range of diseases, including neuropathic pain, neurological disorders, and viral infections.[2][5]

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor LRP6 LRP6 AAK1 AAK1 LRP6->AAK1 Activates Endosome Clathrin-Coated Vesicle -> Endosome LRP6->Endosome Internalization AP2_Complex AP2 Complex Clathrin Clathrin AP2_Complex->Clathrin Recruits AAK1->AP2_Complex Phosphorylates AP2M1 (T156) Clathrin->Endosome Mediates Internalization Wnt_Signal_Activation Wnt Signaling Activation Endosome->Wnt_Signal_Activation Regulates Wnt_Ligand Wnt Wnt_Ligand->LRP6 Binds SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits

Caption: AAK1's role in Wnt signaling and clathrin-mediated endocytosis.

The 3-Acylaminoindazole Scaffold: A Tale of Two Compounds

SGC-AAK1-1 and this compound are built upon the same 3-acylaminoindazole scaffold but differ in a way that renders one active and the other inactive.[2][6] SGC-AAK1-1 is a potent, ATP-competitive dual inhibitor of AAK1 and the closely related kinase BMP2K (BIKE).[6] In contrast, this compound is a structurally analogous compound specifically designed to be devoid of significant inhibitory activity, making it the ideal negative control.[3][7]

The availability of this matched pair allows researchers to perform rigorous experiments. By comparing the cellular effects of SGC-AAK1-1 with those of this compound, any observed biological response can be confidently attributed to the inhibition of AAK1/BMP2K rather than to an off-target effect of the chemical scaffold itself.

Experimental_Workflow Start Hypothesis: Phenotype is due to AAK1 inhibition Cells Treat Cells/System in Parallel Start->Cells SGC_AAK1_1 SGC-AAK1-1 (Active Probe) Cells->SGC_AAK1_1 SGC_AAK1_1N This compound (Negative Control) Cells->SGC_AAK1_1N DMSO Vehicle Control (e.g., DMSO) Cells->DMSO Assay Perform Biological Assay (e.g., Western Blot, Reporter Assay) SGC_AAK1_1->Assay SGC_AAK1_1N->Assay DMSO->Assay Result1 Phenotype Observed Assay->Result1 SGC-AAK1-1 Result2 No Phenotype Observed Assay->Result2 This compound Result3 No Phenotype Observed Assay->Result3 DMSO Conclusion Conclusion: Phenotype is specifically due to AAK1 inhibition Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Workflow for using a probe/negative control pair to validate a hypothesis.

Quantitative Comparison: Potency and Selectivity

The stark difference in activity between SGC-AAK1-1 and this compound is evident in their biochemical and cellular potencies. This data underscores the value of this compound as a negative control.

Table 1: Biochemical Potency against NAK Family Kinases

Compound AAK1 Ki (nM) BMP2K Ki (nM) GAK Ki (nM) STK16 Ki (nM)
SGC-AAK1-1 9.1[1] 17[1] >300[7] >300[7]
This compound 8,800 >10,000 - -
LX9211 - - - -

Data from TR-FRET binding displacement assays and KINOMEscan.[1][3][7]

Table 2: Cellular Target Engagement and Functional Activity

Compound AAK1 NanoBRET IC50 BMP2K NanoBRET IC50 AP2M1 Phosphorylation Inhibition Wnt Pathway Activation
SGC-AAK1-1 230 nM[1] 1.5 µM[1] Yes[7][8] Yes[7][8]
This compound > 20 µM[7] > 20 µM[7] No[7] No[7]

Data from NanoBRET assays in HEK293T cells and functional assays in HT1080 cells.[1][7]

Comparison with Other Scaffolds

The 3-acylaminoindazole scaffold of SGC-AAK1-1 is just one of several chemotypes known to inhibit AAK1. Comparing its profile to inhibitors from different structural classes further illustrates the concept of scaffold effects.

Table 3: Comparison of AAK1 Inhibitors from Different Scaffolds

Inhibitor Scaffold Class AAK1 IC50 Key Features
SGC-AAK1-1 3-Acylaminoindazole 270 nM (enzymatic)[8] Potent dual AAK1/BMP2K inhibitor; excellent negative control available.[6]
LP-935509 Not specified 3.3 nM (enzymatic)[4] Orally available, CNS penetrant, effective in neuropathic pain models.[4][9]
LX9211 Not specified - In clinical trials for neuropathic pain.[3] SGC-AAK1-1 shows improved biochemical selectivity.[3]
Sunitinib Indolinone Kd = 11 nM[4] Multi-targeted tyrosine kinase inhibitor with off-target activity on AAK1.[4]

| TIM-098a | TIM-063 derivative | ~1 µM[10] | Developed via chemical proteomics from a CaMKK inhibitor.[10][11] |

This comparison demonstrates that while different scaffolds can achieve potent AAK1 inhibition, they may possess distinct selectivity profiles, physicochemical properties, and off-target activities. The unique advantage of the SGC-AAK1-1/SGC-AAK1-1N pair is the ability to control for these scaffold-dependent effects within the same experiment.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize SGC-AAK1-1 and its negative control.

TR-FRET Binding Displacement Assay

This biochemical assay measures the binding affinity of a compound to the kinase ATP pocket.

  • Principle: A fluorescent tracer that binds to the kinase's ATP site is displaced by the inhibitor, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Methodology:

    • Recombinant AAK1, BMP2K, GAK, or STK16 kinase is incubated with a proprietary fluorescent tracer.

    • Serial dilutions of the test compound (e.g., SGC-AAK1-1 or this compound) are added.

    • The mixture is incubated to reach equilibrium.

    • The TR-FRET signal is measured, and the data is used to calculate the Ki value from 16-point dose-response curves.[7]

NanoBRET Cellular Target Engagement Assay

This live-cell assay determines if a compound can enter cells and bind to its intended target.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuciferase (NLuc)-tagged kinase (the donor) and a cell-permeable fluorescent tracer (the acceptor) that binds the kinase's active site. An inhibitor that enters the cell and displaces the tracer will disrupt the BRET signal.

  • Methodology:

    • HEK293T cells are transiently transfected with a vector expressing the full-length kinase (e.g., AAK1) fused to NLuc.[2]

    • Cells are incubated with the fluorescent energy transfer probe (tracer).

    • Serial dilutions of the test compound are added.

    • The BRET signal is measured, and IC50 values are determined, reflecting the compound's potency in a cellular context.[1][3]

AP2M1 Phosphorylation Assay (Western Blot)

This functional assay measures the ability of an inhibitor to block AAK1's catalytic activity in cells.

  • Principle: SGC-AAK1-1 should decrease the phosphorylation of AAK1's direct substrate, AP2M1, at the Threonine 156 (T156) position.

  • Methodology:

    • HEK293T or HT1080 cells are treated with various concentrations of the inhibitor (e.g., SGC-AAK1-1), the negative control (this compound), or a vehicle control (DMSO) for a set time (e.g., 2 hours).[3][7]

    • Cells are lysed, and proteins are extracted.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AP2M1 (p-AP2M1 Thr156) and total AP2M1.

    • The signal is detected, and the ratio of p-AP2M1 to total AP2M1 is quantified to determine the extent of inhibition.[7]

Conclusion

References

A Comparative Analysis of AAK1 Inhibitor Negative Controls for Robust Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to AAK1 and its Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] It phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the initiation of endocytosis.[1] Due to its involvement in various cellular processes, including signaling pathways like Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, neurodegenerative diseases, and viral infections.[1][2][3]

The development of potent and selective AAK1 inhibitors, such as SGC-AAK1-1, LP-935509, and LX9211 (BMS-986176), has provided valuable tools to probe the biological functions of this kinase.[4][5][6][7] However, to definitively attribute an observed phenotype to the inhibition of AAK1, a structurally similar but biologically inactive negative control is essential. SGC-AAK1-1N (also known as 34A) has been developed for this purpose and serves as a benchmark for inactive control compounds.[3][8]

Comparative Overview of AAK1 Inhibitors and Negative Controls

The following table summarizes the biochemical and cellular activities of prominent AAK1 inhibitors and the primary negative control, this compound. This data highlights the significant drop-off in potency of the negative control compared to its active counterpart, SGC-AAK1-1, and other active inhibitors.

CompoundTypeAAK1 Ki (nM)AAK1 IC50 (nM)AAK1 Kd (nM)Cellular AAK1 Engagement (NanoBRET IC50)Notes
This compound (34A) Negative Control 2000[8]110008800>10,000 nMStructurally related to SGC-AAK1-1 but lacks AAK1 inhibitory activity.[3][8]
SGC-AAK1-1Active Inhibitor9.1[5]270 (enzymatic)[8]26230 nM[5]Potent and selective AAK1/BMP2K inhibitor.[5]
LP-935509Active Inhibitor0.9[6][7]3.3 (enzymatic)[6][7]--Potent, selective, and brain-penetrant AAK1 inhibitor.[7][9]
LX9211 (BMS-986176)Active Inhibitor-2[4]--Highly selective and brain-penetrant AAK1 inhibitor currently in clinical trials.[4][10]
TIM-098aActive Inhibitor-240 (enzymatic)[11]-870 nM[11]A novel AAK1 inhibitor with a different chemical scaffold.[11]

Kinase Selectivity Profile

A critical aspect of a good negative control is its lack of activity not only against the primary target but also against other kinases that might be inhibited by the active compound. The following table provides a snapshot of the selectivity of SGC-AAK1-1 and its negative control, this compound, against closely related kinases and other off-targets.

KinaseSGC-AAK1-1 Ki (nM)SGC-AAK1-1 Kd (nM)This compound Kd (µM)
AAK1 9.1[5]268.8
BMP2K (BIKE)17[5]930>10
GAK>10,000[3]--
STK16>10,000[3]--
RIOK1-72[5]-
RIOK3-290[5]-
PIP5K1C-260[5]-

As shown, this compound demonstrates significantly weaker binding to AAK1 and its close homolog BMP2K compared to the active probe SGC-AAK1-1.

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors and controls are used, the following diagrams illustrate the AAK1 signaling pathway and a typical experimental workflow for inhibitor validation.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Forms pit AP2->Clathrin Recruits AP2M1_P p-AP2M1 (Thr156) AP2->AP2M1_P AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit AP2M1_P->Endocytic_Vesicle Promotes Internalization SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 Inhibits SGC_AAK1_1N This compound (Negative Control) SGC_AAK1_1N->AAK1 Does not inhibit

Caption: AAK1's role in clathrin-mediated endocytosis and points of intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Binding Kinase Binding Assay (e.g., LanthaScreen) Target_Engagement Target Engagement (e.g., NanoBRET) Kinase_Binding->Target_Engagement Enzymatic_Assay Enzymatic Assay (e.g., Coupled Assay) Enzymatic_Assay->Target_Engagement Phosphorylation Substrate Phosphorylation (Western Blot for p-AP2M1) Target_Engagement->Phosphorylation Phenotypic Phenotypic Assay (e.g., WNT Signaling) Phosphorylation->Phenotypic Conclusion Conclusion Phenotypic->Conclusion Validate on-target effect Start Select Inhibitor and Negative Control Start->Kinase_Binding Start->Enzymatic_Assay

Caption: Workflow for validating AAK1 inhibitors and their negative controls.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to characterize AAK1 inhibitors and their negative controls.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer.

  • Materials:

    • AAK1 Kinase

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • Kinase Buffer

    • Test compounds (inhibitor and negative control) and a known control inhibitor (e.g., staurosporine)

    • 384-well plate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the control inhibitor at 4 times the final desired concentration in the kinase buffer.

    • Prepare a 2X kinase/antibody mixture containing the AAK1 kinase and the Eu-anti-Tag antibody in kinase buffer.

    • Prepare a 4X tracer solution in kinase buffer.

    • In a 384-well plate, add 4 µL of the 4X compound dilutions.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

NanoBRET™ Target Engagement Cellular Assay

This assay quantifies the engagement of an inhibitor with its target kinase within living cells.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • NanoLuc®-AAK1 Fusion Vector

    • Transfection reagent

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Tracer

    • NanoBRET™ Nano-Glo® Substrate

    • Test compounds (inhibitor and negative control)

    • White, 96-well or 384-well assay plates

    • Luminometer capable of measuring luminescence at two wavelengths

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and seed them into the assay plate. Incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in Opti-MEM.

    • Prepare the NanoBRET™ Tracer dilution in Opti-MEM.

    • Add the test compounds and the tracer to the cells and incubate at 37°C and 5% CO2 for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) signals.

    • Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 for cellular target engagement.

Western Blot for AP2M1 Phosphorylation

This method assesses the ability of an inhibitor to block the kinase activity of AAK1 in cells by measuring the phosphorylation of its substrate, AP2M1, at Threonine 156.

  • Materials:

    • HEK293T or HT1080 cells

    • Test compounds (inhibitor and negative control)

    • Lysis buffer containing phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total-AP2M1 or a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AP2M1 (Thr156) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total AP2M1 or a loading control to normalize the data.

    • Quantify the band intensities to determine the dose-dependent inhibition of AP2M1 phosphorylation.

Conclusion

The selection and proper use of negative controls are fundamental to the rigorous validation of AAK1 as a therapeutic target. This compound stands out as a well-characterized negative control, demonstrating a dramatic loss of potency against AAK1 and its close homolog BMP2K while maintaining a similar chemical structure to its active counterpart, SGC-AAK1-1. By employing the detailed experimental protocols provided in this guide, researchers can confidently assess the on-target effects of their AAK1 inhibitors, thereby strengthening the foundation for further drug development efforts. The comparative data presented herein should serve as a valuable resource for scientists in the field, enabling more informed decisions in the design and interpretation of their experiments.

References

The Crucial Role of Sgc-aak1-1N in Validating AAK1-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of kinase research and drug development, establishing the on-target efficacy of a chemical probe is paramount. Sgc-aak1-1N serves as an indispensable tool in this process, acting as the negative control for the potent and selective AAK1 (AP2 associated kinase 1) and BMP2K (BMP-2-inducible kinase) inhibitor, SGC-AAK1-1. This guide provides a comprehensive comparison of this compound and its active counterpart, SGC-AAK1-1, detailing their use in experiments that validate the specific effects of AAK1 inhibition. We further compare SGC-AAK1-1 with other available AAK1 inhibitors, offering researchers the data needed to make informed decisions for their studies.

Understanding the "Rescue" Experiment Paradigm with a Negative Control

In the context of chemical biology, a "rescue" experiment typically involves reversing a phenotype induced by a genetic or chemical perturbation. However, when using a negative control like this compound, the experimental design is subtly different yet critically important. Here, the goal is not to rescue the phenotype but to demonstrate a lack of effect. By showing that the inactive this compound does not produce the same cellular or biochemical changes as the active SGC-AAK1-1, researchers can confidently attribute the observed effects to the specific inhibition of AAK1/BMP2K. This validates that the phenotype is not an artifact of the chemical scaffold or off-target interactions.

Head-to-Head: SGC-AAK1-1 vs. This compound

SGC-AAK1-1 was developed as a potent chemical probe to investigate the cellular functions of AAK1 and the closely related kinase BMP2K.[1][2][3] this compound is a structurally analogous compound that is intentionally designed to be devoid of significant activity against these kinases.[4][5] This pair provides a robust system for validating on-target effects.

ParameterSGC-AAK1-1 (Active Probe)This compound (Negative Control)Reference
Target(s) AAK1, BMP2KNone (designed to be inactive)[3][6]
AAK1 Ki 9.1 nM2 µM[2][6]
BMP2K Ki 17 nM>10 µM[6][7]
AAK1 Cellular IC50 (NanoBRET) 230 nMNot active[6]
Effect on AP2M1 Phosphorylation Dose-dependent inhibitionNo significant inhibition[1][2]
Effect on Wnt Signaling ActivationNo significant effect[1][8]

Comparative Analysis of AAK1 Inhibitors

While the SGC-AAK1-1 and this compound pair is a powerful tool for academic research due to the availability of a matched negative control, other AAK1 inhibitors have been developed, some of which have advanced into clinical trials.

InhibitorTarget(s)AAK1 IC50 / KiAvailability of Negative ControlKey FeaturesReference
SGC-AAK1-1 AAK1, BMP2KIC50: 270 nM; Ki: 9.1 nMYes (this compound)Widely available chemical probe for research.[5][6]
LX9211 (BMS-986176) AAK1IC50: 2 nMNot commercially availableOrally active, CNS penetrant, in clinical trials for neuropathic pain.[9][10][11]
LP-935509 AAK1, BIKEKD: 3 nM (AAK1)Not specifiedPreclinical efficacy in neuropathic pain models.[4]
BMS-911172 AAK1, BIKE-Not specifiedArylamide-based dual inhibitor.[4]

Key Experimental Protocols

The following protocols illustrate how this compound is used to validate the on-target effects of SGC-AAK1-1.

Western Blot for AP2M1 Phosphorylation

This experiment assesses the direct downstream consequence of AAK1 inhibition. AAK1 phosphorylates the µ2 subunit of the AP2 adaptor complex (AP2M1) at Threonine 156, a key step in clathrin-mediated endocytosis.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T or HT1080) and grow to desired confluency.

  • Treatment: Treat cells with varying concentrations of SGC-AAK1-1, a single concentration of this compound (typically at the highest concentration of SGC-AAK1-1 used), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[1][2]

  • Lysis: Lyse the cells in an appropriate buffer containing phosphatase and protease inhibitors.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (pThr156) and a primary antibody for total AP2M1 or a loading control (e.g., GAPDH).

  • Detection: Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize the bands.

  • Analysis: Quantify band intensities. A specific AAK1 inhibitor should show a dose-dependent decrease in the pAP2M1/total AP2M1 ratio, while the negative control, this compound, should show no significant change compared to the vehicle control.[8]

Luciferase Reporter Assay for Wnt Signaling

AAK1 has been identified as a negative regulator of the Wnt signaling pathway by promoting the internalization of the LRP6 receptor.[1] Inhibition of AAK1, therefore, leads to an increase in Wnt pathway activity.

Methodology:

  • Cell Line: Use a cell line stably expressing a Wnt-responsive luciferase reporter (e.g., HT1080-BAR/Renilla).

  • Treatment: Treat cells with WNT3A conditioned media to stimulate the pathway. Concurrently, treat with a dose range of SGC-AAK1-1, this compound, and a vehicle control.[8]

  • Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 16 hours).

  • Lysis and Assay: Lyse the cells and measure luciferase activity using a dual-luciferase assay system.

  • Analysis: Normalize the Wnt reporter (Firefly luciferase) activity to the control reporter (Renilla luciferase) activity. SGC-AAK1-1 should produce a dose-dependent increase in luciferase activity, indicating Wnt pathway activation. This compound should have no significant effect on luciferase activity compared to the vehicle control.[1]

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental logic.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LRP6 LRP6 AP2_Complex AP2_Complex LRP6->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits Endocytosis Endocytosis Clathrin->Endocytosis drives AAK1 AAK1 AAK1->AP2_Complex phosphorylates (pThr156) [activates] SGC_AAK1_1 SGC-AAK1-1 SGC_AAK1_1->AAK1 inhibits Wnt_Signaling_Inhibited Wnt Signaling Inhibited Endocytosis->Wnt_Signaling_Inhibited leads to

Caption: AAK1's role in Wnt signaling via clathrin-mediated endocytosis.

Experimental_Workflow Start Hypothesis: Phenotype is AAK1-dependent Setup Set up parallel experiments (e.g., cell culture) Start->Setup Treatment Treatment Groups Setup->Treatment Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle Group 1 Active SGC-AAK1-1 (Active Probe) Treatment->Active Group 2 Inactive This compound (Negative Control) Treatment->Inactive Group 3 Assay Perform Assay (e.g., Western Blot, Reporter Assay) Vehicle->Assay Active->Assay Inactive->Assay Analysis Analyze and Compare Results Assay->Analysis Conclusion Conclusion on On-Target Effect Analysis->Conclusion

Caption: Workflow for validating on-target effects using a negative control.

Logical_Relationship cluster_compounds Compounds cluster_activity Activity cluster_outcome Expected Outcome Probe SGC-AAK1-1 Target Inhibits AAK1 Probe->Target Control This compound NoTarget Does NOT Inhibit AAK1 Control->NoTarget Phenotype Phenotype Observed (e.g., pAP2M1 decreased) Target->Phenotype leads to NoPhenotype No Phenotype NoTarget->NoPhenotype leads to

Caption: Logical framework for using a chemical probe and its negative control.

References

Safety Operating Guide

Proper Disposal Procedures for Sgc-aak1-1N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Sgc-aak1-1N is a chemical compound intended for laboratory research use only. Proper disposal is crucial to ensure personnel safety and environmental compliance. This document provides essential guidance on the handling and disposal of this compound.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols. As a combustible solid with potential hazards, this compound and its containers require disposal as special waste, following all applicable local, state, and federal regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 398.48 g/mol [1]
Formula C₂₀H₂₂N₄O₃S[1]
Appearance White to off-white solid powder[2]
Purity ≥97% (HPLC)
Solubility in DMSO Soluble to 100 mM
Solubility in Ethanol Soluble to 10 mM
Storage Temperature -20°C
CAS Number 2242913-80-8

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Consult Safety Data Sheet (SDS): Before handling, always review the most current Safety Data Sheet provided by the supplier. This document contains comprehensive information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.

  • Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the CAS number (2242913-80-8), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this compound in standard laboratory trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Review Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Collect Waste in a Labeled Hazardous Waste Container B->C D Store Waste in a Designated Secure Area C->D E Arrange for Professional Disposal by a Licensed Vendor D->E

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from your supplier or the protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance.

References

Personal protective equipment for handling Sgc-aak1-1N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for the bioactive small molecule Sgc-aak1-1N. While this compound is the negative control for the potent kinase inhibitor SGC-AAK1-1, it should be handled with care in a laboratory setting, assuming similar potential hazards as its active counterpart due to structural similarities.

Hazard Identification and Personal Protective Equipment (PPE)

As a powdered bioactive small molecule, the primary routes of exposure to this compound are inhalation of the powder and dermal contact. It is classified as a combustible solid. The following table summarizes the recommended personal protective equipment.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and preparing stock solutions (powder form) Safety glasses with side shields or chemical splash gogglesTwo pairs of nitrile glovesN95 respirator or higherLab coat
Handling stock solutions (liquid form) Safety glasses with side shieldsNitrile glovesNot generally required if handled in a well-ventilated area or fume hoodLab coat
Cell culture and in-vitro assays Safety glassesNitrile glovesNot requiredLab coat
Cleaning and decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesN95 respirator (if cleaning spills of powder)Lab coat or chemical-resistant apron

Experimental Protocols: Handling and Disposal

Protocol for Weighing and Preparing Stock Solutions:

  • Preparation: Before handling the compound, ensure you are in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Put on a lab coat, two pairs of nitrile gloves, and safety glasses with side shields. For handling the powder, an N95 respirator is mandatory.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Cap the vessel securely and vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C).

  • Decontamination: Wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% ethanol). Dispose of all contaminated materials as chemical waste.

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, used gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

Visualizing Safety Protocols

Personal Protective Equipment (PPE) Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound is_powder Is the compound in powder form? start->is_powder handle_powder Weighing or handling powder is_powder->handle_powder Yes handle_liquid Handling dissolved solution is_powder->handle_liquid No ppe_powder Required PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - N95 Respirator handle_powder->ppe_powder ppe_liquid Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves handle_liquid->ppe_liquid end End: Procedure Complete ppe_powder->end ppe_liquid->end

Caption: PPE selection workflow for handling this compound.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.